2'-O-Methyl Uridine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1/i1D3 |
InChI Key |
SXUXMRMBWZCMEN-OHWAHJPYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-O-Methyl Uridine-d3 for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyl Uridine-d3 is a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyluridine.[1] In the realms of biomedical research and pharmaceutical development, it serves as a high-purity stable isotope-labeled internal standard for precise quantification in bioanalytical studies. Its structural similarity to the endogenous analyte, combined with a distinct mass difference, makes it an invaluable tool for liquid chromatography-mass spectrometry (LC-MS/MS) based assays, particularly in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in quantitative bioanalysis.
Core Compound Properties
This compound is chemically identical to 2'-O-Methyluridine, with the exception of the three hydrogen atoms on the 2'-O-methyl group being replaced by deuterium (B1214612) atoms. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, without altering the compound's chemical behavior.
| Property | Value |
| Chemical Formula | C₁₀H₁₁D₃N₂O₆ |
| Molecular Weight | 261.25 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| Storage | Recommended at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving the protection of reactive groups on the uridine (B1682114) molecule, followed by methylation with a deuterated methylating agent and subsequent deprotection. A general synthetic scheme is outlined below.
References
2'-O-Methyl Uridine-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyl Uridine-d3 is a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyluridine. This stable isotope-labeled compound serves as an invaluable tool in a range of biochemical and pharmaceutical research applications, particularly in the quantitative analysis of modified nucleosides by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its parent compound, 2'-O-Methyluridine, is a prevalent modification in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in enhancing RNA stability, modulating RNA-protein interactions, and evading the innate immune system. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in research and drug development.
Chemical Structure and Properties
This compound is structurally identical to 2'-O-Methyluridine, with the exception of the three hydrogen atoms on the 2'-O-methyl group, which are replaced by deuterium (B1214612) atoms. This isotopic labeling results in a molecular weight increase of approximately 3 Da, a difference that is readily detectable by mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁D₃N₂O₆ | [1] |
| Molecular Weight | 261.25 g/mol | [1] |
| Exact Mass | 261.1041 Da | [1] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
| SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. However, the chemical shifts can be predicted based on the known spectrum of 2'-O-Methyluridine. The primary difference in the ¹H NMR spectrum would be the absence of a signal for the 2'-O-methyl protons. In the ¹³C NMR spectrum, the carbon of the deuterated methyl group would exhibit a multiplet due to carbon-deuterium coupling and a slight isotopic shift.
Table 2: Predicted NMR Chemical Shifts for this compound (in D₂O)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-6 | ~7.9 | C-6: ~142 |
| H-5 | ~5.9 | C-5: ~103 |
| H-1' | ~5.9 | C-1': ~90 |
| H-2' | ~4.2 | C-2': ~83 |
| H-3' | ~4.1 | C-3': ~75 |
| H-4' | ~4.0 | C-4': ~70 |
| H-5'a, H-5'b | ~3.8, ~3.7 | C-5': ~61 |
| 2'-O-CD₃ | N/A | 2'-O-CD₃: ~59 (multiplet) |
| C-2: ~152 | ||
| C-4: ~167 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
This compound is primarily used as an internal standard in quantitative mass spectrometry assays. The deuterium labeling allows for its differentiation from the endogenous, non-labeled 2'-O-Methyluridine.
Fragmentation Pattern
The fragmentation of 2'-O-Methyl Uridine in mass spectrometry typically involves the cleavage of the glycosidic bond, resulting in the separation of the ribose sugar and the uracil (B121893) base. In negative ion mode, a characteristic neutral loss of a 90 Da fragment (C₃H₆O₃) has been observed for 2'-O-methylated nucleosides, though this is not seen with 3'-O-methylated isomers. The presence of the d3-methyl group would result in a corresponding mass shift in the fragments containing this group.
Experimental Protocols
General Protocol for the Synthesis of 2'-O-Methyl Uridine
General Protocol for Quantitative Analysis of Modified Nucleosides by LC-MS/MS
This protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of 2'-O-Methyluridine in a biological sample.
-
Sample Preparation:
-
Extract total RNA from the biological sample of interest.
-
Enzymatically digest the RNA to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Add a known amount of this compound to the digested nucleoside mixture.
-
Remove proteins and other macromolecules, for example, by filtration or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient of aqueous and organic mobile phases.
-
Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both 2'-O-Methyluridine and this compound.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of 2'-O-Methyluridine and a fixed concentration of this compound.
-
Determine the concentration of 2'-O-Methyluridine in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Role in Research and Drug Development
Enhancing RNA Stability and Therapeutic Potential
2'-O-methylation is a critical modification in the development of RNA-based therapeutics, such as antisense oligonucleotides and mRNA vaccines. The methyl group at the 2' position of the ribose sugar locks the sugar pucker in a C3'-endo conformation, which is favorable for forming a stable A-form helix with a complementary RNA strand. This increased helical stability enhances the binding affinity of therapeutic oligonucleotides to their target RNA. Furthermore, the 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from cleavage by endonucleases, thereby increasing the in vivo stability and duration of action of RNA drugs.
Evasion of the Innate Immune System
The innate immune system has evolved to recognize foreign RNA, such as that from viral infections, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8. Unmodified single-stranded RNA can trigger an inflammatory response through these receptors. However, the presence of 2'-O-methyl modifications on RNA, a common feature of endogenous mammalian RNA, can help to mask the RNA from recognition by these immune sensors. This immune-evasive property is crucial for the safety and efficacy of mRNA-based vaccines and therapeutics, as it prevents the induction of an unwanted inflammatory response and allows for efficient translation of the therapeutic protein.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for quantitative analysis.
Caption: Role of 2'-O-methylation in evading innate immunity.
Conclusion
This compound is a critical tool for researchers in the fields of RNA biology, pharmacology, and drug development. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of the endogenous modified nucleoside 2'-O-Methyluridine. The broader significance of 2'-O-methylation in enhancing the stability and immune-evasive properties of RNA underscores the importance of such analytical standards in the development of next-generation RNA-based therapeutics. This technical guide provides a foundational understanding of the chemical properties and applications of this compound, facilitating its effective use in the laboratory.
References
The Ubiquitous Presence of 2'-O-methyluridine in the RNA World: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methyluridine (Um) is a prevalent post-transcriptional modification found in a wide array of RNA molecules across all domains of life. This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a uridine (B1682114) nucleotide, plays a critical role in fine-tuning the structure, stability, and function of RNA. Its presence has been documented in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). The functional implications of 2'-O-methyluridine are vast, ranging from modulating ribosome translocation and tRNA decoding to influencing the innate immune response by discriminating between self and non-self RNA. Dysregulation of Um levels has been linked to various human diseases, including intellectual disabilities and cancer, making it a significant area of interest for therapeutic development. This technical guide provides an in-depth overview of the natural occurrence of 2'-O-methyluridine, detailed experimental protocols for its detection and quantification, and a visual representation of its involvement in key biological pathways.
Natural Occurrence and Quantitative Abundance of 2'-O-methyluridine
2'-O-methyluridine is a conserved modification, indicating its fundamental importance in cellular processes. Its distribution and abundance vary depending on the RNA type, species, and even the specific nucleotide position within an RNA molecule.
Transfer RNA (tRNA)
In tRNA, 2'-O-methyluridine is often found in the anticodon loop, where it plays a crucial role in maintaining the structural integrity of the loop and ensuring accurate codon recognition during translation.[1] For instance, in Saccharomyces cerevisiae, quantitative measurements have been made to assess the levels of 2'-O-methyluridine under different cellular conditions, highlighting its dynamic nature.[2] The FTSJ1 methyltransferase, in complex with WDR6, is responsible for the 2'-O-methylation of specific tRNAs at position 34, and mutations in FTSJ1 have been linked to non-syndromic X-linked intellectual disability.[3][4]
Ribosomal RNA (rRNA)
rRNA is heavily modified with 2'-O-methylations, and 2'-O-methyluridine is a common constituent. These modifications are crucial for ribosome biogenesis, stability, and function. In human and yeast ribosomes, over 100 and 50 2'-O-methylations have been identified, respectively.[5][6] The presence of these modifications, including Um, in functionally important regions like the peptidyl transferase center and the decoding center underscores their role in the mechanics of protein synthesis.[7]
Small Nuclear and Small Nucleolar RNA (snRNA and snoRNA)
Spliceosomal snRNAs (U1, U2, U4, U5, and U6) contain numerous 2'-O-methylated nucleotides, which are essential for pre-mRNA splicing.[8][9] In mammals, around 30 2'-O-methylated nucleotides have been detected in the major snRNAs.[8] The modification of U2 snRNA is particularly extensive and critical for its function in the spliceosome.[9] Box C/D snoRNAs guide the site-specific 2'-O-methylation of rRNA and snRNA.[10]
Messenger RNA (mRNA) and Viral RNA
The discovery of 2'-O-methylation within the coding regions of human mRNA has opened new avenues of research into its role in regulating translation.[7] In the context of viral infections, 2'-O-methylation of the 5' cap of viral mRNA is a mechanism to evade the host's innate immune system by mimicking host mRNA.[11][12] The host protein IFIT1 can distinguish between self (methylated) and non-self (unmethylated) RNA, thereby restricting the translation of viral RNA lacking this modification.[5][13][14]
Table 1: Quantitative Data on the Occurrence of 2'-O-methyluridine (Um) in RNA
| RNA Type | Organism/System | Location/Context | Quantitative Finding | Reference |
| tRNA | Saccharomyces cerevisiae | Total tRNA under oxidative stress | Fold change in Um levels observed | [2] |
| tRNA | Human (NSXLID patients) | tRNAPhe(GAA) | Absence of Cm32 and Gm34 due to FTSJ1 mutation | [3] |
| rRNA | Mammalian 5.8S | Position U14 | Partially 2'-O-methylated | [15] |
| snRNA | Human U5 | Invariant loop 1 | Directed 2'-O-methylation at C45 and pseudouridylation at U46 by U85 snoRNA | [8] |
| snRNA | Xenopus laevis U2 | Internal sites | Contains 10 2'-O-methylated residues | [9] |
Note: Specific quantitative values for 2'-O-methyluridine are often embedded within broader studies on 2'-O-methylation. The table provides examples where its presence and relative changes have been documented.
Experimental Protocols for the Detection and Quantification of 2'-O-methyluridine
A variety of techniques are available to identify and quantify 2'-O-methyluridine in RNA. The choice of method depends on the research question, the amount of starting material, and the desired level of resolution (i.e., site-specific vs. global quantification).
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)
This method allows for the direct detection and quantification of modified nucleosides from a hydrolyzed RNA sample.
Protocol Outline:
-
RNA Isolation and Purification: Isolate total RNA or a specific RNA fraction of interest using standard protocols. Ensure high purity of the RNA sample.
-
RNA Hydrolysis: Digest the purified RNA to its constituent nucleosides using a mixture of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides using a reversed-phase HPLC column. The separation is based on the hydrophobicity of the nucleosides.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer. 2'-O-methyluridine is identified based on its specific mass-to-charge ratio (m/z) and retention time.
-
Quantification: The amount of 2'-O-methyluridine can be quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.[16][17][18][19]
Primer Extension-Based Methods
These methods rely on the ability of reverse transcriptase to be impeded or to pause at a 2'-O-methylated nucleotide under specific reaction conditions.
Protocol Outline (Low dNTP Concentration Method):
-
Primer Design: Design a DNA primer that anneals to the RNA template downstream of the suspected 2'-O-methyluridine site.
-
Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Annealing: Anneal the labeled primer to the RNA template.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase and a low concentration of deoxynucleoside triphosphates (dNTPs). The presence of a 2'-O-methyl group on the template RNA will cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel. The presence of a band corresponding to the size of the prematurely terminated product indicates the position of the 2'-O-methylated nucleotide.
-
Quantification: The intensity of the band can be quantified to estimate the stoichiometry of the modification.[15][20][21][22][23][24]
Workflow for Primer Extension-Based Detection of 2'-O-methyluridine
References
- 1. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-ribose methylation of transfer RNA promotes recovery from oxidative stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small nucleolar guide RNA functions both in 2′-O-ribose methylation and pseudouridylation of the U5 spliceosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Modification of U2 Small Nuclear (Snrna) Occurs in Nucleoli of Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2′-O Methylation of the Viral mRNA Cap by West Nile Virus Evades Ifit1-Dependent and -Independent Mechanisms of Host Restriction In Vivo | PLOS Pathogens [journals.plos.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs | Springer Nature Experiments [experiments.springernature.com]
- 23. Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and quantitation of RNA base modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2'-O-Methyl Uridine-d3: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-O-Methyl Uridine-d3, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyl Uridine (B1682114). This document covers its fundamental molecular properties, detailed synthesis protocols, and its application in antiviral research and as an internal standard in quantitative analyses.
Core Data Presentation
A summary of the key quantitative data for 2'-O-Methyl Uridine and its deuterated analog is presented in the table below for easy comparison.
| Property | 2'-O-Methyl Uridine | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₆ | C₁₀D₃H₁₁N₂O₆ |
| Molecular Weight | 258.23 g/mol [1][2][3][4][5] | 261.25 g/mol [6][7][8][9] |
| Unlabeled CAS Number | 2140-76-3[1][6] | 2140-76-3[6] |
Mechanism of Action in Antiviral Research
2'-O-Methyl Uridine and its analogs are recognized for their potential as antiviral agents, particularly against RNA viruses like the Hepatitis C Virus (HCV). The primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.
The process begins with the cellular uptake of the nucleoside analog. Inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, the 2'-O-methyl group can act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA synthesis. This disruption of viral genome replication ultimately inhibits the production of new virus particles.
References
- 1. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-Methyluridine synthesis - chemicalbook [chemicalbook.com]
- 3. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Isotopic Labeling of Nucleosides: An In-Depth Technical Guide for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of nucleosides is a powerful and indispensable technique in modern molecular biology, biochemistry, and pharmaceutical development. By replacing specific atoms within a nucleoside with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can "tag" and trace these fundamental building blocks of DNA and RNA through complex biological processes. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling of nucleosides, with a focus on providing practical, in-depth information for professionals in the field.
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Radioactive isotopes, including tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), phosphorus-32 (B80044) (³²P), and sulfur-35 (B81441) (³⁵S), emit radiation that can be detected by methods like liquid scintillation counting and autoradiography. The choice of isotope depends on the specific research question, the required sensitivity, and safety considerations.
This technical guide will cover the synthesis of isotopically labeled nucleosides, their incorporation into nucleic acids, and their application in structural biology, metabolic flux analysis, and drug development, complete with detailed experimental protocols and quantitative data summaries.
Core Concepts in Isotopic Labeling
Isotopic labeling strategies can be broadly categorized into uniform and site-specific labeling.
-
Uniform Labeling: In this approach, all instances of a particular element in the nucleoside are replaced with its isotope. For example, in a uniformly ¹³C-labeled adenosine, all ten carbon atoms are ¹³C. This is often achieved by growing organisms in a medium where the sole carbon source is ¹³C-glucose.
-
Site-Specific Labeling: This strategy involves introducing an isotope at a specific, predefined position within the nucleoside molecule. This allows for the investigation of the role of that particular atom in a biological process. Site-specific labeling is typically achieved through chemical synthesis.
Synthesis and Incorporation of Isotopically Labeled Nucleosides
The production of isotopically labeled nucleic acids for research involves two main stages: the synthesis of labeled nucleoside triphosphates (NTPs) or phosphoramidites, and their subsequent incorporation into DNA or RNA.
Synthesis of Labeled Precursors
There are three primary methods for generating isotopically labeled nucleoside precursors:
-
Chemical Synthesis: This method offers precise control over the position of the isotopic label, making it ideal for site-specific labeling. The phosphoramidite (B1245037) method is the gold standard for chemical synthesis of oligonucleotides and can be adapted to incorporate labeled nucleosides.
-
Enzymatic Synthesis: Enzymes can be used to synthesize labeled nucleosides from isotopically labeled starting materials. This method is often used for producing uniformly labeled ribonucleosides.
-
Metabolic Labeling: In this in vivo approach, cells or microorganisms are cultured in a medium containing isotopically labeled nutrients (e.g., ¹³C-glucose, ¹⁵N-ammonium salts). The cellular machinery then incorporates these isotopes into the biomolecules, including nucleosides. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling technique in proteomics that can be adapted for nucleoside labeling.
Incorporation into Nucleic Acids
Once the labeled precursors are synthesized, they can be incorporated into DNA or RNA strands using one of two main approaches:
-
Enzymatic Incorporation: This is the most common method for producing long, uniformly or selectively labeled nucleic acids.
-
In Vitro Transcription: Labeled ribonucleoside triphosphates (rNTPs) are used as substrates for RNA polymerases (e.g., T7, T3, SP6) to synthesize labeled RNA from a DNA template.
-
Polymerase Chain Reaction (PCR): Labeled deoxyribonucleoside triphosphates (dNTPs) are incorporated into DNA by a DNA polymerase during amplification.
-
-
Solid-Phase Chemical Synthesis: This method, primarily using phosphoramidite chemistry, allows for the site-specific incorporation of labeled nucleosides into oligonucleotides of a defined sequence. This approach provides ultimate control over the label's position.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the synthesis and analysis of isotopically labeled nucleosides.
| Parameter | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (In Vitro Transcription) |
| Typical Yield | Lower; decreases with increasing oligonucleotide length. | High; can produce milligram quantities of RNA. |
| Maximum Length | Up to ~250 bases.[1] | Up to 3,000 bases or more.[1] |
| Error Rate | Deletions are more common than substitutions. Overall, ~2.8% of molecules may contain an error.[2] | Dependent on polymerase fidelity; can be very low with high-fidelity enzymes. |
| Labeling | Site-specific. | Uniform or base-specific. |
Table 1: Comparison of Chemical and Enzymatic Synthesis of Labeled Oligonucleotides.
| Isotope | Typical Enrichment Levels |
| ¹³C | >99% with labeled glucose as the sole carbon source in metabolic labeling.[3] |
| ¹⁵N | 97-99% in metabolic labeling.[4] |
| ²H (Deuterium) | Can be used at various levels, including 25% to reduce costs.[5] |
Table 2: Typical Isotopic Enrichment Levels in Metabolic Labeling.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | 7-methylguanosine | 10 amol | 50 amol |
| LC-MS/MS | 5-formyl-2'-deoxycytidine (5-fdC) | Varies with derivatization | - |
| LC-MS/MS | 5-carboxy-2'-deoxycytidine (5-cadC) | Varies with derivatization | - |
| LC-MS/MS | Oxidatively-damaged nucleosides | 1-200 fmol | - |
| NMR | General | Signal-to-Noise Ratio (SNR) of at least 3.[6] | SNR of 150 or higher for <1% uncertainty.[6] |
Table 3: Sensitivity of Analytical Methods for Labeled Nucleosides.
| Isotope | Specific Activity |
| ³H-thymidine | 20 Ci/mmol[7] |
| γ-³²P-ATP | Theoretical maximum of ~9120 Ci/mmol.[8] |
| γ-³⁵S-ATP | Theoretical maximum of ~1488 Ci/mmol.[8] |
Table 4: Specific Activities of Common Radioactive Nucleosides and Nucleotides.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, incorporation, and analysis of isotopically labeled nucleosides.
Protocol 1: Solid-Phase Phosphoramidite Synthesis of an Oligonucleotide
This protocol outlines the four main steps in one cycle of phosphoramidite synthesis on a solid support.
-
Detritylation (Deblocking):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Coupling:
-
The next phosphoramidite monomer, activated by a weak acid such as tetrazole, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This step has a high coupling efficiency, typically between 98.5% and 99.5%.[2]
-
-
Capping:
-
To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation using acetic anhydride (B1165640) and 1-methylimidazole. This ensures that subsequent steps only elongate the correct, full-length oligonucleotides.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the growing chain.
Protocol 2: Deprotection and Purification of a Synthesized Oligonucleotide
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
-
Cleavage and Base Deprotection:
-
The solid support with the attached oligonucleotide is treated with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[9]
-
This treatment cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
-
The deprotection conditions (time and temperature) must be optimized based on the specific protecting groups and any modifications present in the oligonucleotide.[9][10]
-
-
Purification:
-
The crude oligonucleotide solution contains the full-length product as well as shorter, failure sequences. Purification is necessary to isolate the desired product.
-
Common purification methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. Often used for DMT-on purification, where the hydrophobic DMT group is left on the 5' end of the full-length product.[1]
-
Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): Separates based on charge (i.e., the number of phosphate groups).
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and is suitable for high-purity applications, though yields may be lower.[10]
-
-
Protocol 3: In Vitro Transcription for Uniformly Labeled RNA
This protocol describes the synthesis of a uniformly labeled RNA molecule using a DNA template and labeled rNTPs.
-
Reaction Setup:
-
Combine the following components in a sterile, RNase-free microcentrifuge tube at room temperature:
-
Linearized DNA template (containing the promoter for the desired RNA polymerase, e.g., T7)
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, and DTT)
-
A mixture of the four rNTPs, with one or more being isotopically labeled (e.g., ¹³C, ¹⁵N-UTP). The final concentration of each rNTP is typically 0.5 mM.
-
RNase inhibitor
-
RNA polymerase (e.g., T7, T3, or SP6)
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Template Removal:
-
Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA using one of the following methods:
-
Phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Spin column chromatography.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) for high-purity preparations.
-
-
Protocol 4: Analysis of Labeled Nucleosides by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of isotopically labeled nucleosides in a biological sample.
-
Sample Preparation:
-
Extraction: Extract total nucleic acids (DNA and RNA) from the biological sample.
-
Digestion: Enzymatically digest the nucleic acids into individual nucleosides using a cocktail of nucleases and phosphatases (e.g., nuclease P1 and alkaline phosphatase).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (SIL-IS) for each nucleoside to be quantified. The SIL-IS should have a different mass from the analyte but similar chemical properties.
-
Cleanup: Perform a protein precipitation step (e.g., with cold methanol (B129727) or acetone) to remove enzymes and other proteins.[11] The supernatant containing the nucleosides is collected and dried.
-
-
LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried nucleoside mixture in a suitable solvent (e.g., 5% acetonitrile (B52724) in water).[12]
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system. A C18 column is commonly used for nucleoside separation.[12][13] A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid) is used to elute the nucleosides.[13]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and its corresponding SIL-IS.
-
-
Data Analysis:
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS and comparing this ratio to a calibration curve generated from standards with known concentrations.
-
Protocol 5: NMR Data Acquisition for Labeled Nucleic Acids
This protocol outlines the general steps for acquiring NMR data on an isotopically labeled nucleic acid sample.
-
Sample Preparation:
-
Dissolve the purified, labeled nucleic acid in a suitable NMR buffer (e.g., a phosphate buffer in 90% H₂O/10% D₂O). The concentration should be in the low millimolar to high micromolar range.
-
Transfer the sample to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal from the D₂O in the buffer.
-
Tune and match the probe to the correct frequencies for the nuclei to be observed (e.g., ¹H, ¹³C, ¹⁵N).
-
-
Data Acquisition:
-
Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp resonance lines.
-
Pulse Calibration: Determine the 90-degree pulse widths for the relevant nuclei.
-
Acquisition of 1D Spectra: Acquire one-dimensional spectra for each nucleus of interest to assess the overall quality of the sample and the labeling efficiency.
-
Acquisition of 2D/3D Spectra: Acquire a series of two- and three-dimensional NMR experiments to obtain through-bond and through-space correlations for resonance assignment and structure determination. Common experiments include:
-
¹H-¹⁵N HSQC: Correlates amide protons with their attached nitrogens.
-
¹H-¹³C HSQC: Correlates protons with their attached carbons.
-
Homonuclear (e.g., NOESY, TOCSY): Provide information about through-space and through-bond proton-proton connectivities.
-
Heteronuclear (e.g., HNCA, HNCACB): Used for sequential resonance assignment in larger molecules.
-
-
-
Data Processing and Analysis:
-
Process the acquired data (Fourier transformation, phasing, baseline correction) using appropriate software.
-
Analyze the processed spectra to assign resonances and extract structural and dynamic information.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway where isotopically labeled ATP is used and a typical experimental workflow for metabolic flux analysis.
Figure 1: The PI3K/Akt signaling pathway.[7][14][15][16][17]
Figure 2: Workflow for ¹³C Metabolic Flux Analysis.[18][19][20][21][22]
Applications in Research and Drug Development
Isotopically labeled nucleosides are instrumental in a wide array of research and development applications.
Structural Biology
NMR spectroscopy is a powerful tool for determining the three-dimensional structures of nucleic acids and their complexes with proteins and other molecules in solution. However, for larger biomolecules, spectral overlap becomes a significant challenge. Isotopic labeling with ¹³C and ¹⁵N helps to resolve this issue by enabling the use of multidimensional heteronuclear NMR experiments, which disperse the signals into additional dimensions. Deuteration (labeling with ²H) can further simplify spectra and reduce relaxation, allowing for the study of even larger systems.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. By feeding cells a ¹³C-labeled substrate, such as glucose, and analyzing the resulting labeling patterns in downstream metabolites (including nucleosides) by MS or NMR, researchers can map the flow of carbon through the metabolic network. This provides valuable insights into cellular metabolism in both normal and diseased states and can be used to identify potential drug targets.
Drug Development
Isotopically labeled compounds are crucial throughout the drug development pipeline.
-
Tracer Studies: Labeled nucleoside analogs can be used to trace the uptake, distribution, and metabolism of potential drug candidates in vitro and in vivo.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled (typically with ¹⁴C or ³H) versions of a drug candidate are administered to animals or, in microdoses, to humans to study its pharmacokinetic properties. These studies are a regulatory requirement for new drug approval.
-
Mechanism of Action Studies: Labeled nucleosides can be used to elucidate the mechanism of action of antiviral and anticancer drugs that target nucleic acid synthesis. For example, a radiolabeled nucleoside analog can be used to demonstrate its incorporation into viral DNA, leading to chain termination.
-
Kinase Assays: The activity of protein kinases, which are important drug targets, is often assayed by measuring the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate protein or peptide.
Conclusion
Isotopic labeling of nucleosides is a versatile and powerful technology that provides unparalleled insights into the structure, dynamics, and metabolism of nucleic acids. From elucidating the three-dimensional structures of large RNA-protein complexes to mapping the intricate network of metabolic pathways and guiding the development of new therapeutics, the applications of this technique are vast and continue to expand. A thorough understanding of the principles of isotopic labeling, the various methods for synthesis and incorporation, and the analytical techniques for detection is essential for any researcher, scientist, or drug development professional working in the life sciences. This in-depth technical guide serves as a comprehensive resource to facilitate the effective implementation of these powerful methods in the laboratory.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. mnkjournals.com [mnkjournals.com]
- 12. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. vanderbilt.edu [vanderbilt.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
The Indispensable Role of Deuterium-Labeled Compounds in Mass Spectrometry: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies involving deuterium-labeled compounds in mass spectrometry. For professionals in drug development and scientific research, a thorough understanding of these tools is essential for generating robust, reliable, and high-quality data.
Core Principles: The Gold Standard in Quantitative Analysis
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D).[1][2] This subtle modification allows the internal standard to precisely mimic the analyte's behavior throughout the entire analytical workflow—from sample preparation to mass spectrometric detection—thereby correcting for a multitude of potential errors.[1][3]
The fundamental principle is that a known concentration of the deuterium-labeled internal standard is added to a sample at the earliest stage.[1][4] Because it behaves nearly identically to the analyte, it can effectively normalize for variability in sample extraction, recovery, injection volume, and, most critically, ionization efficiency in the mass spectrometer's source.[5][6][7]
Key Advantages:
-
Enhanced Accuracy and Precision : By compensating for experimental variability, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[3][8]
-
Correction for Matrix Effects : Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from a complex biological matrix, are a primary source of imprecision in LC-MS/MS assays.[9] Since the deuterated standard co-elutes and experiences the same matrix effects as the analyte, its signal can be used to reliably correct for these variations.[1][3]
-
Improved Method Robustness : The use of a deuterated internal standard makes the analytical method more robust and less susceptible to minor day-to-day variations in instrument performance or sample preparation.[10]
The Kinetic Isotope Effect (KIE)
A key consideration when working with deuterium-labeled compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[11][] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-limiting step in a chemical or enzymatic process.[13][14]
-
In Chromatography : This effect can sometimes lead to a slight chromatographic separation between the analyte and its deuterated internal standard, particularly with a high degree of deuteration.[1][5] While often negligible, this potential shift must be assessed during method development to ensure both compounds experience the same matrix effects.[9]
-
In Drug Metabolism : The KIE is a powerful tool in drug development. Many drug metabolism reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[14] By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[14][15] This "deuterium switch" can lead to an increased drug half-life, reduced metabolic clearance, and potentially an improved pharmacokinetic profile.[15]
Key Applications in Mass Spectrometry
Quantitative Bioanalysis using Deuterated Internal Standards
The most common application of deuterium-labeled compounds is as internal standards for accurate quantification in complex matrices like plasma, urine, and tissue homogenates.[1][16] Their use is recognized by regulatory bodies like the FDA as a best practice for bioanalytical method validation.[3]
The use of a stable isotope-labeled internal standard (SIL IS) significantly improves assay performance compared to using a structural analog.
| Parameter | Structural Analog IS | Deuterated (SIL) IS | Impact of Deuterated IS | Reference |
| Assay Precision (Variance) | Higher Variance | Significantly Lower Variance (p=0.02) | Improved precision and reproducibility. | [5] |
| Mean Bias | 96.8% (SD: 8.6%) | 100.3% (SD: 7.6%) | Closer to 100%, indicating higher accuracy. | [5] |
| Extraction Recovery | Can differ significantly from analyte. | Nearly identical to analyte. | Corrects for variability in sample recovery. | [9] |
| Ion Suppression/Enhancement | Experiences different matrix effects. | Experiences nearly identical matrix effects. | Reliably corrects for ionization variability. | [1][3] |
This protocol provides a generalized methodology for a typical quantitative LC-MS/MS bioanalytical assay using a deuterium-labeled internal standard.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the deuterated internal standard. Dissolve each in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[17]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.[17]
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated IS at a concentration that provides a robust signal. This concentration must be consistent across all samples.[17]
2. Sample Preparation (Protein Precipitation):
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, calibrator, quality control) into a microcentrifuge tube.[1]
-
Spiking: Add 10 µL of the IS spiking solution to each tube. Vortex briefly. The IS should be added at the earliest possible stage.[1]
-
Precipitation: Add 3-4 volumes of a cold precipitating agent (e.g., acetonitrile) to each tube.[1]
-
Vortexing: Vortex samples vigorously for 30-60 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[1]
3. LC-MS/MS Analysis:
-
System: A validated HPLC or UHPLC system coupled to a tandem mass spectrometer.[1]
-
Column: An appropriate column (e.g., C18) for the analyte of interest.
-
Mobile Phases: Typically a two-component gradient system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two MRM transitions (a quantifier and a qualifier) for both the analyte and the deuterated IS.[1]
4. Data Analysis:
-
Integration: Integrate the chromatographic peak areas for the quantifier MRM transition for both the analyte and the IS.[17]
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the IS for every sample.[1][17]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Apply a linear regression with appropriate weighting (e.g., 1/x²).[1][17]
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[17]
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Elucidation of Metabolic Pathways
Deuterium-labeled compounds are invaluable for tracing the metabolic fate of drugs (ADME studies).[][19] By administering a deuterated version of a drug, researchers can use mass spectrometry to distinguish the parent drug from its metabolites in complex biological samples, helping to identify the sites of metabolic modification.[20]
Example: Metabolism of Propranolol (B1214883) Propranolol is a beta-blocker that undergoes extensive metabolism in the liver.[21] The primary metabolic pathways include ring oxidation (hydroxylation), side-chain oxidation, and glucuronidation.[22][23] The major enzymes involved are CYP2D6 and CYP1A2 for the oxidative pathways and various UGTs for glucuronidation.[21][22][24] Using deuterium-labeled propranolol allows researchers to track the formation of these various metabolites and quantify their relative abundance.
Caption: Major metabolic pathways of Propranolol.
Elucidation of Fragmentation Mechanisms
Understanding how a molecule fragments in a mass spectrometer is crucial for structural elucidation.[25] When the fragmentation pattern is ambiguous, deuterium labeling can provide definitive answers. By placing a deuterium label at a specific position in the molecule, researchers can track which fragments retain the label. The resulting mass shift in the fragment ion confirms the fragmentation pathway and the original location of the labeled atom.
Example: Fragmentation of an Ester Esters commonly fragment via cleavage of the bond alpha to the carbonyl group, resulting in a stable acylium ion.[26][27] For example, ethyl acetate (B1210297) (m/z 88) can lose the ethoxy radical (•OCH2CH3) to form the acetyl cation (CH3CO+, m/z 43). If the ethyl group were labeled with deuterium (e.g., ethyl-d5-acetate), the acylium ion fragment would remain at m/z 43, while the neutral loss would increase in mass, confirming the cleavage site.
Caption: Use of deuterium labeling to confirm the α-cleavage fragmentation of an ester.
Synthesis and Key Considerations
The introduction of deuterium into a molecule can be achieved through various synthetic methods. The choice depends on the desired labeling site, the stability of the molecule, and the required level of deuterium incorporation.[11]
| Method | Description | Typical Deuterium Incorporation | Key Features | Reference |
| Catalytic H/D Exchange | The molecule is heated in the presence of a deuterium source (e.g., D₂O, D₂ gas) and a metal catalyst. | Variable to High | Cost-effective for labeling multiple sites, but can lack regioselectivity. | [11][19] |
| Reductive Deuteration | A functional group (e.g., ketone, alkene, halide) is reduced using a deuterium-donating reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LAD). | High to Very High (>98%) | Provides high isotopic enrichment at specific, predictable sites. | [11] |
| Biosynthesis / Enzymatic | Enzymes are used to incorporate deuterium from a labeled source (e.g., D₂O) into complex biomolecules. | High | Offers exceptional selectivity for labeling complex molecules. | [11][] |
Key Considerations for Use:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize "cross-talk" or interference from the unlabeled analyte naturally present in the standard.[17]
-
Positional Stability: Deuterium labels must be placed on stable, non-exchangeable positions.[1] Labels on heteroatoms (e.g., -OH, -NH) or acidic carbons can exchange with protons from the solvent, compromising the analysis.[1][17]
-
Degree of Labeling: Generally, incorporating at least three deuterium atoms is recommended to ensure the mass of the internal standard is sufficiently shifted outside the natural isotopic distribution of the analyte.[10]
Conclusion
Deuterium-labeled compounds are a cornerstone of modern mass spectrometry, enabling a level of accuracy, precision, and depth of analysis that would otherwise be unattainable.[1] Their role as internal standards in quantitative bioanalysis is indispensable for drug development, providing the high-quality data required for pharmacokinetic studies and regulatory submissions.[16] Furthermore, their application in elucidating metabolic and fragmentation pathways provides researchers with critical insights into the behavior of molecules. A thorough understanding of the principles, applications, and potential challenges associated with these powerful tools is essential for any scientist leveraging mass spectrometry in their research.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 7. youtube.com [youtube.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. benchchem.com [benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. symeres.com [symeres.com]
- 16. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 17. benchchem.com [benchchem.com]
- 19. hwb.gov.in [hwb.gov.in]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. Propranolol - Wikipedia [en.wikipedia.org]
- 22. ClinPGx [clinpgx.org]
- 23. mims.com [mims.com]
- 24. ClinPGx [clinpgx.org]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. tutorchase.com [tutorchase.com]
- 27. chem.libretexts.org [chem.libretexts.org]
2'-O-Methyl Uridine-d3 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological significance of 2'-O-Methyl Uridine-d3. This stable isotope-labeled nucleoside is a critical tool in various research and development applications, particularly in the fields of pharmacokinetics, metabolism studies, and as an internal standard for quantitative mass spectrometry.
Core Physical and Chemical Properties
This compound is the deuterated analog of 2'-O-Methyl Uridine (B1682114), a naturally occurring modified nucleoside found in various RNA species.[1] The incorporation of three deuterium (B1214612) atoms in the 2'-O-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [][3] |
| Melting Point | 154-156 °C | [] |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly), DMF (~20 mg/ml), and PBS (pH 7.2, ~10 mg/ml). Slightly soluble in ethanol. | [][4] |
| Storage Temperature | -20°C for long-term storage.[5][6] | |
| Stability | Stable for at least 6 months at -80°C and 1 month at -20°C in solution.[5] |
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁D₃N₂O₆ | [7] |
| Molecular Weight | 261.25 g/mol | |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione | |
| CAS Number | 2140-76-3 (unlabeled) | [3] |
| Purity | Typically ≥98% (HPLC) | |
| Isotopic Enrichment | >98 atom % Deuterium |
Biological Significance and Applications
2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes.[8][9] This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, is found in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[8][10]
The 2'-O-methylation of uridine and other nucleosides contributes to:
-
RNA Stability: The methyl group provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation by nucleases.[10][11]
-
Structural Conformation: It favors an A-form helical structure in RNA, which is important for RNA-protein interactions and overall RNA structure.[11]
-
Biological Recognition: 2'-O-methylated RNA is recognized as "self" by the innate immune system, preventing an inflammatory response.[12]
Due to these properties, 2'-O-Methyl Uridine and its analogs are of significant interest in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNA, to enhance their stability and efficacy.[3][4] 2'-O-Methyl Uridine is also used in the preparation of antiviral nucleoside derivatives.[13][14]
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not extensively published. However, standard analytical techniques for nucleosides can be adapted. The following are representative protocols based on available literature for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the purity analysis of 2'-O-Methyl Uridine and its deuterated analog.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Solvent A: 50 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Solvent B: Acetonitrile (B52724)
-
Sample: Dissolve this compound in water or a suitable buffer.
Procedure:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes).
-
Maintain a constant flow rate (e.g., 1 mL/min).
-
Monitor the elution profile at 260 nm.
-
The purity is determined by the peak area percentage of the main compound.
Mass Spectrometry (MS) for Identity Confirmation and Quantification
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound and for its quantification in biological matrices.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Sample Preparation:
-
For pure compound: Dissolve in a suitable solvent (e.g., methanol/water).
-
For biological samples: Perform protein precipitation or solid-phase extraction to remove interfering substances. Spike the sample with a known concentration of this compound to be used as an internal standard.
LC Conditions:
-
Use an appropriate reversed-phase or HILIC column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[15]
MS Conditions:
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Perform a full scan to determine the parent ion mass. For this compound, the expected [M+H]⁺ is m/z 262.1.
-
For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the transitions of both the analyte (2'-O-Methyl Uridine) and the internal standard (this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure and isotopic labeling site of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).
Procedure:
-
Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of the signal corresponding to the 2'-O-methyl group compared to the non-deuterated standard confirms the deuteration.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signal.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to assign all proton and carbon signals and confirm the overall structure.
Mandatory Visualizations
Caption: Role of 2'-O-Methylation in mRNA Maturation and Stability.
Caption: Experimental Workflow for Quantification using this compound as an Internal Standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-O-Methyluridine | 2140-76-3 | NM04259 | Biosynth [biosynth.com]
- 7. This compound | TRC-M338202-25MG | LGC Standards [lgcstandards.com]
- 8. RNA - Wikipedia [en.wikipedia.org]
- 9. Gene expression - Wikipedia [en.wikipedia.org]
- 10. Relevance of 2′-O-Methylation and Pseudouridylation for the Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 2'-O-Methyl Uridine | Delchimica [delchimica.com]
- 15. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2'-O-Methyl Uridine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of modified nucleosides in biological matrices is crucial for biomarker discovery, disease monitoring, and understanding the pharmacokinetics of nucleic acid therapeutics. 2'-O-Methyluridine (Um) is a prevalent RNA modification implicated in various biological processes, and its accurate measurement is of significant interest. The stable isotope-labeled internal standard, 2'-O-Methyl Uridine-d3, offers a robust solution for the quantification of 2'-O-Methyluridine by isotope dilution mass spectrometry.[1][2][3] Its use minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3]
These application notes provide a comprehensive guide to utilizing this compound as an internal standard for the sensitive and accurate quantification of 2'-O-Methyluridine in biological samples, particularly urine, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[3] The internal standard is chemically identical to the analyte but has a different mass due to the isotopic labeling.[4] This allows it to be distinguished by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response during the procedure will affect both the analyte and the internal standard equally.
Application: Quantification of 2'-O-Methyluridine in Human Urine
This section details the application of this compound for the quantification of 2'-O-Methyluridine in human urine, a key biofluid for non-invasive biomarker discovery.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantification of 2'-O-Methyluridine using this compound as an internal standard. The data presented is based on a validated method for the analysis of methylated nucleosides in human urine.[1][2]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | HILIC Column |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | Ammonium (B1175870) acetate (B1210297) in water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Instrument | Triple Quadrupole Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-O-Methyluridine (Um) | 259.1 | 127.1 | 15 |
| This compound (IS) | 262.1 | 130.1 | 15 |
Note: The MRM transition for this compound is inferred based on the addition of 3 Daltons to the parent and a corresponding shift in the fragment ion containing the deuterated methyl group.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linear Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90% - 110% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 2'-O-Methyluridine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2'-O-Methyluridine stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the 2'-O-Methyluridine working standard solutions into a blank matrix (e.g., synthetic urine or a pooled urine sample previously tested to have low levels of the analyte). Add the internal standard spiking solution to each calibration standard to achieve a final concentration of 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL) in the same manner as the calibration standards.
Protocol 2: Sample Preparation from Human Urine
-
Sample Collection: Collect first-morning void urine samples and store them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw the urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Internal Standard Spiking: To a 100 µL aliquot of the supernatant, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 3: LC-MS/MS Analysis
-
LC System: An HPLC or UHPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Chromatographic Separation:
-
Inject 5 µL of the prepared sample onto the HILIC column.
-
Use a gradient elution with mobile phase A (acetonitrile) and mobile phase B (10 mM ammonium acetate in water). A typical gradient might start at 95% A, decrease to 50% A over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Monitor the MRM transitions for 2'-O-Methyluridine and this compound as specified in Table 2.
-
Optimize instrument parameters such as declustering potential and collision energy for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for the analyte (2'-O-Methyluridine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2'-O-Methyluridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration by the initial volume of urine used.
Mandatory Visualizations
Caption: Workflow for quantifying 2'-O-Methyluridine in urine.
Caption: RNA metabolism and modification pathway.
References
- 1. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Methylated Nucleosides by HILIC-MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of RNA Modifications by LC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. These chemical alterations, numbering over 170, influence RNA stability, localization, and translation, thereby playing a pivotal role in a myriad of biological processes. The dynamic nature of the epitranscriptome is increasingly recognized as a key factor in both normal physiology and disease pathogenesis, including cancer and neurological disorders. Consequently, the accurate and sensitive quantification of RNA modifications is essential for understanding their biological roles and for the development of novel therapeutic strategies.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the quantitative analysis of RNA modifications.[1] This powerful analytical technique offers high sensitivity, specificity, and the ability to simultaneously measure dozens of modifications.[1] This document provides detailed application notes and protocols for the quantitative analysis of RNA modifications by LC-MS, designed to guide researchers, scientists, and drug development professionals in this burgeoning field.
Application in Drug Development
The quantitative analysis of RNA modifications holds significant promise for various aspects of drug development:
-
Target Identification and Validation: Identifying aberrant RNA modification patterns in disease states can reveal novel therapeutic targets. For instance, the enzymes that add ("writers"), remove ("erasers"), or recognize ("readers") specific modifications are potential drug targets.
-
Pharmacodynamic Biomarker Development: Quantifying changes in specific RNA modifications in response to a drug candidate can serve as a pharmacodynamic biomarker, providing evidence of target engagement and biological activity.
-
Toxicology and Safety Assessment: Alterations in the epitranscriptome can be indicative of cellular stress or toxicity. Monitoring RNA modifications can provide insights into the off-target effects of drug candidates.
-
Therapeutic RNA Optimization: For the development of RNA-based therapeutics, such as mRNA vaccines and siRNA therapies, LC-MS can be used to characterize and quantify the modifications incorporated to enhance their stability and efficacy.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of RNA modifications by LC-MS is a multi-step process that requires careful execution to ensure accurate and reproducible results. The key stages include sample preparation, RNA digestion, LC-MS analysis, and data processing.
Detailed Experimental Protocols
Protocol 1: Total RNA Isolation and mRNA Purification
Materials:
-
Cells or tissues of interest
-
TRIzol reagent or equivalent
-
75% Ethanol (RNase-free)
-
RNase-free water
-
Oligo(dT) magnetic beads
Procedure:
-
Homogenization: Homogenize cell pellets or tissues in TRIzol reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
mRNA Purification (Optional): Purify mRNA from total RNA using oligo(dT) magnetic beads according to the manufacturer's protocol. This step is recommended for studies focusing on mRNA modifications.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol utilizes a two-step enzymatic digestion to break down RNA into individual nucleosides.
Materials:
-
Purified RNA (1-5 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)
-
10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
RNase-free water
Procedure:
-
Nuclease P1 Digestion:
-
In an RNase-free microcentrifuge tube, combine the following:
-
Purified RNA: 1-5 µg
-
10X Nuclease P1 Buffer: 2 µL
-
Nuclease P1 (1 U/µL): 1 µL
-
RNase-free water: to a final volume of 18 µL
-
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Digestion:
-
To the Nuclease P1 reaction, add:
-
10X BAP Buffer: 2 µL
-
Bacterial Alkaline Phosphatase (1 U/µL): 1 µL
-
-
Incubate at 37°C for an additional 2 hours.
-
-
Enzyme Inactivation and Sample Preparation:
-
Inactivate the enzymes by heating at 95°C for 5 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant containing the digested nucleosides to a new tube for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Nucleosides
The following are general parameters that should be optimized for your specific instrument and application.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15-16 min: 95-2% B; 16-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
MRM Transitions for Common Nucleosides and m6A:
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine (A) | 268.1 | 136.1 |
| Guanosine (G) | 284.1 | 152.1 |
| Cytidine (C) | 244.1 | 112.1 |
| Uridine (U) | 245.1 | 113.1 |
| N6-methyladenosine (m6A) | 282.1 | 150.1 |
Data Presentation and Analysis
Quantitative Data Table
The final quantitative data should be presented in a clear and structured table. The abundance of each modified nucleoside is typically expressed as a ratio relative to its corresponding unmodified nucleoside (e.g., m6A/A ratio).
| Sample ID | m6A/A Ratio | m5C/C Ratio | ψ/U Ratio |
| Control 1 | 0.0025 | 0.0012 | 0.015 |
| Control 2 | 0.0028 | 0.0011 | 0.017 |
| Control 3 | 0.0026 | 0.0013 | 0.016 |
| Treatment 1 | 0.0051 | 0.0013 | 0.015 |
| Treatment 2 | 0.0055 | 0.0012 | 0.016 |
| Treatment 3 | 0.0053 | 0.0011 | 0.014 |
Step-by-Step Data Processing Workflow
-
Peak Integration: Integrate the chromatographic peaks corresponding to each nucleoside using the instrument's software.
-
Calibration Curve Generation: Prepare a series of standard solutions with known concentrations of both unmodified and modified nucleosides. Inject these standards into the LC-MS system and generate a calibration curve by plotting the peak area against the concentration for each nucleoside.[2][3][4][5]
-
Quantification: Determine the concentration of each nucleoside in the biological samples by interpolating their peak areas on the respective calibration curves.
-
Ratio Calculation: Calculate the ratio of the modified nucleoside to its unmodified counterpart (e.g., [m6A]/[A]).
Signaling Pathway Visualization: m6A Modification and the PI3K/Akt/mTOR Pathway
N6-methyladenosine (m6A) is a dynamic and reversible RNA modification that plays a crucial role in regulating gene expression.[6] The levels of m6A are controlled by "writer" (methyltransferase) complexes, "eraser" (demethylase) enzymes, and "reader" proteins that recognize the m6A mark and mediate its downstream effects.[7][8] Dysregulation of m6A has been implicated in various diseases, including cancer. One of the key signaling pathways affected by m6A modification is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]
Conclusion
The quantitative analysis of RNA modifications by LC-MS is a powerful tool for advancing our understanding of the epitranscriptome's role in health and disease. The protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technology in their work. As the field continues to evolve, the insights gained from these studies will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting the dynamic landscape of RNA modifications.
References
- 1. Effects of writers, erasers and readers within miRNA-related m6A modification in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 5. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 6. Quantitative Analysis of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]
Application Notes and Protocols for 2'-O-Methyl Uridine-d3 in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2'-O-Methyl Uridine using its deuterated stable isotope-labeled internal standard, 2'-O-Methyl Uridine-d3, by isotope dilution mass spectrometry.
Introduction
2'-O-Methyl Uridine (Um) is a naturally occurring modified nucleoside found in various types of RNA, including tRNA, rRNA, and snRNA across all domains of life. Its presence and abundance can influence RNA stability, structure, and interactions with proteins. Altered levels of 2'-O-Methyl Uridine in biological fluids such as urine and plasma have been associated with certain pathological conditions, including cancer, making it a potential biomarker for disease diagnosis and progression monitoring.
Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate and precise quantification of small molecules in complex biological matrices. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). This compound, where the three hydrogen atoms of the 2'-O-methyl group are replaced with deuterium, is an ideal internal standard for the quantification of 2'-O-Methyl Uridine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
These application notes provide a comprehensive guide to developing and implementing a robust LC-MS/MS method for the quantification of 2'-O-Methyl Uridine in biological samples using this compound.
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry is the addition of a known amount of a stable isotope-labeled internal standard (this compound) to a sample containing the analyte of interest (2'-O-Methyl Uridine). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any sample loss during preparation and variations in instrument response.
Application Notes and Protocols: Synthesis of 2'-O-Methyl Uridine-d3 Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of therapeutic oligonucleotides, modifications to the ribose sugar moiety are crucial for enhancing stability, nuclease resistance, and binding affinity. One of the most significant modifications is the 2'-O-methylation, which confers favorable properties to RNA-based therapeutics such as siRNAs and antisense oligonucleotides. The incorporation of stable isotopes, such as deuterium (B1214612), into these molecules provides a powerful tool for pharmacokinetic studies, metabolic tracking, and as internal standards in quantitative mass spectrometry-based assays.
This document provides a detailed protocol for the multi-step synthesis of 2'-O-Methyl Uridine-d3 phosphoramidite (B1245037), a key building block for the preparation of deuterated 2'-O-methylated RNA oligonucleotides. The protocol is designed to be a comprehensive guide for researchers in both academic and industrial settings.
Overall Synthesis Workflow
The synthesis of this compound phosphoramidite is a multi-step process that begins with the protection of the hydroxyl groups of uridine (B1682114), followed by the key deuterated methylation step, and concludes with the introduction of the phosphoramidite moiety.
Caption: Overall workflow for the synthesis of this compound phosphoramidite.
Detailed Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the synthesis.
Caption: Detailed chemical pathway for the synthesis of this compound phosphoramidite.
Experimental Protocols
Materials and Methods
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
List of Key Reagents and Solvents:
-
Uridine
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDS-Cl)
-
Pyridine (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF, anhydrous)
-
Deuterated methyl iodide (CD₃I)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)uridine
-
Dissolve Uridine: In a round-bottom flask, dissolve uridine (1.0 eq) in anhydrous pyridine.
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add Protecting Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl, 1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench Reaction: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected uridine as a white solid.
Protocol 2: Synthesis of 2'-O-(Methyl-d3)-3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)uridine
-
Prepare Nucleoside Solution: Dissolve the 3',5'-O-TIPDS-uridine (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add Base: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil).
-
Stir: Stir the mixture at 0 °C for 1 hour.
-
Add Deuterated Methylating Agent: Add deuterated methyl iodide (CD₃I, 1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench Reaction: Carefully quench the reaction by the slow addition of methanol.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the deuterated product.
Protocol 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(methyl-d3)-uridine
-
Dissolve Protected Uridine: Dissolve the product from Protocol 2 (1.0 eq) in anhydrous THF in a plastic flask.
-
Deprotection: Add hydrogen fluoride-pyridine complex (HF-Pyridine, 3.0 eq) at 0 °C. Stir the reaction at room temperature for 12-16 hours.
-
Quench: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Co-evaporation: Purify the crude diol by silica gel chromatography. The purified product is then co-evaporated with anhydrous pyridine.
-
DMT Protection: Dissolve the dried diol in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq). Stir at room temperature for 4-6 hours.
-
Work-up: Quench with methanol, and then concentrate the reaction mixture. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the final product by silica gel column chromatography to yield the 5'-O-DMT protected nucleoside.
Protocol 4: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(methyl-d3)-uridine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite
-
Prepare Nucleoside Solution: Dissolve the 5'-O-DMT-2'-O-(methyl-d3)-uridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add Base: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Add Phosphitylating Agent: Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography (using a solvent system containing a small percentage of triethylamine, e.g., ethyl acetate/hexanes/triethylamine) to yield the final phosphoramidite as a white foam.
Quantitative Data Summary
The following table summarizes representative yields and purity for each step of the synthesis. Actual results may vary depending on reaction scale and conditions.
| Step | Starting Material | Product | Representative Yield (%) | Purity (by HPLC/NMR) |
| 1. 3',5'-O-TIPDS Protection | Uridine | 3',5'-O-TIPDS-Uridine | 85-95 | >95% |
| 2. 2'-O-Deuterated Methylation | 3',5'-O-TIPDS-Uridine | 2'-O-(Methyl-d3)-3',5'-O-TIPDS-Uridine | 80-90 | >95% |
| 3. Deprotection and 5'-O-DMT Protection | 2'-O-(Methyl-d3)-3',5'-O-TIPDS-Uridine | 5'-O-DMT-2'-O-(methyl-d3)-uridine | 70-80 (over two steps) | >98% |
| 4. 3'-O-Phosphitylation | 5'-O-DMT-2'-O-(methyl-d3)-uridine | 5'-O-DMT-2'-O-(methyl-d3)-uridine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite | 85-95 | >98% (³¹P NMR) |
Characterization Data
The final product, this compound Phosphoramidite, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show the characteristic peaks for the uridine base, the ribose sugar, the DMT protecting group, and the cyanoethyl and diisopropyl groups of the phosphoramidite moiety. The absence of a peak corresponding to the 2'-hydroxyl proton and the presence of the other expected signals will confirm the structure.
-
³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a characteristic signal (typically a singlet or a pair of diastereomeric signals) in the region of 148-152 ppm, which is indicative of the phosphoramidite group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will verify the incorporation of the three deuterium atoms in the 2'-O-methyl group. The expected mass can be calculated based on the molecular formula: C₄₀H₄₆D₃N₄O₉P.
Conclusion
The protocol outlined in this document provides a robust and reproducible method for the synthesis of this compound phosphoramidite. This valuable building block enables the site-specific incorporation of a deuterated 2'-O-methyl group into RNA oligonucleotides, facilitating advanced research in drug metabolism, pharmacokinetics, and the development of novel RNA-based therapeutics. Careful execution of the described steps and appropriate analytical characterization will ensure the production of high-quality material suitable for automated oligonucleotide synthesis.
Application Notes and Protocols for Incorporating 2'-O-Methyl Uridine-d3 into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleotides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-O-Methyl (2'-OMe) modifications are widely utilized to enhance the stability, target affinity, and nuclease resistance of oligonucleotides. This document provides detailed application notes and experimental protocols for the incorporation of a specialized variant, 2'-O-Methyl Uridine-d3, into synthetic oligonucleotides. The deuterium-labeled methyl group serves as a powerful tool for metabolic stability and pharmacokinetic studies, enabling precise quantification and tracking of the oligonucleotide therapeutic. These guidelines are intended for researchers in drug discovery and development, as well as scientists in molecular biology and biotechnology.
Introduction
2'-O-methylation is a common, naturally occurring modification of RNA that imparts significant beneficial properties to synthetic oligonucleotides.[1][2] The addition of a methyl group to the 2'-hydroxyl of the ribose sugar locks the sugar pucker in an A-form helical conformation, which is characteristic of RNA.[1] This pre-organization enhances the binding affinity of the oligonucleotide to its complementary RNA target, resulting in a more stable duplex.[1][3] Consequently, oligonucleotides containing 2'-OMe modifications exhibit increased melting temperatures (Tm).[3] Furthermore, the 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.[4][5]
The use of a deuterated methyl group (d3) in 2'-O-Methyl Uridine (B1682114) offers a distinct advantage for analytical purposes. The three-dalton mass shift provided by the deuterium (B1214612) isotopes allows for the unambiguous identification and quantification of the labeled oligonucleotide and its metabolites by mass spectrometry.[6][7] This is particularly valuable in complex biological matrices, where endogenous nucleotides and their metabolites can interfere with the analysis of the therapeutic oligonucleotide.[6] Therefore, this compound is an invaluable tool for in-depth absorption, distribution, metabolism, and excretion (ADME) studies.[8][]
Data Presentation
Table 1: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties
| Property | Unmodified DNA | 2'-O-Methyl Modified RNA | Rationale |
| Melting Temperature (Tm) | Baseline | Increase of ~1.3-1.8 °C per modification[3][10] | The 2'-OMe group pre-organizes the sugar into an A-form helix, favoring duplex formation with RNA targets.[1] |
| Nuclease Resistance | Low | Significantly Increased | The methyl group at the 2' position provides steric hindrance against nuclease attack.[4][5] |
| Coupling Efficiency | High (~99%) | High (>99%)[11][12] | 2'-O-Methyl phosphoramidites are highly reactive and efficient in automated solid-phase synthesis.[12] |
| RNase H Activation | Yes | No | The 2'-OMe modification prevents the recruitment of RNase H, which is desirable for non-RNase H dependent antisense mechanisms. |
Table 2: Analytical Applications of this compound
| Application | Methodology | Advantage of Deuterium Labeling |
| Metabolic Stability Studies | LC-MS/MS | Allows for precise quantification of the parent oligonucleotide and its metabolites in the presence of endogenous nucleotides.[6][8] |
| Pharmacokinetic (PK) Analysis | LC-MS/MS | Facilitates accurate determination of absorption, distribution, and excretion profiles in complex biological matrices.[8] |
| Structural Studies | NMR Spectroscopy | Selective deuteration simplifies complex NMR spectra, aiding in the structural determination of large biomolecules.[13] |
| Internal Standard | Quantitative LC-MS | Serves as an ideal stable isotope-labeled internal standard (SILS) for accurate quantification of the non-labeled therapeutic oligonucleotide.[6][7] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of this compound Containing Oligonucleotides
This protocol outlines the standard procedure for incorporating this compound phosphoramidite (B1245037) into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer (e.g., ABI 394, MerMade, or similar)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound phosphoramidite
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of this compound.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite (or other specified phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 2-5 minutes is typically sufficient.[14] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Final Deblocking: The terminal 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage, Deprotection, and Purification
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Desalting columns (e.g., NAP-10)
Procedure:
-
Cleavage and Deprotection: a. Transfer the solid support to a screw-cap vial. b. Add concentrated ammonium hydroxide or AMA solution. c. Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. d. Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Purification (DMT-on): a. If the DMT group was left on, the full-length product will be significantly more hydrophobic than the failure sequences. b. Inject the crude oligonucleotide solution onto the RP-HPLC system. c. Elute with a gradient of Mobile Phase B in Mobile Phase A. The DMT-on product will be the latest eluting major peak. d. Collect the peak corresponding to the full-length product. e. Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group. f. Neutralize with triethylamine.
-
Desalting: a. Pass the purified oligonucleotide through a desalting column to remove salts and small molecules. b. Lyophilize the final product to a dry powder.
Protocol 3: Analysis by Mass Spectrometry
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Liquid chromatography system
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified oligonucleotide in Mobile Phase A.
-
LC-MS Analysis: a. Inject the sample onto the LC-MS system. b. Elute with a gradient of Mobile Phase B in Mobile Phase A. c. The mass spectrometer will acquire mass spectra of the eluting oligonucleotide.
-
Data Analysis: a. Deconvolute the raw ESI-MS data to obtain the molecular weight of the oligonucleotide. b. Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the this compound containing oligonucleotide. The expected mass will be 3 daltons higher for each incorporated deuterated uridine compared to its non-deuterated counterpart.
Signaling Pathways and Logical Relationships
The primary application of this compound is in the elucidation of the metabolic fate of an oligonucleotide therapeutic. The following diagram illustrates the logical relationship between the administration of the labeled oligonucleotide and its analysis.
Conclusion
The incorporation of this compound into synthetic oligonucleotides provides a robust and reliable method for enhancing their therapeutic potential and enabling detailed pharmacokinetic and metabolic profiling. The increased stability and binding affinity conferred by the 2'-O-methyl modification, combined with the analytical advantages of deuterium labeling, make this a powerful strategy in the development of next-generation oligonucleotide therapeutics. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and analysis of these modified oligonucleotides, empowering researchers to advance their drug discovery and development programs.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. osti.gov [osti.gov]
- 11. idtdna.com [idtdna.com]
- 12. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 13. Deuterated Oligonucleotides [biosyn.com]
- 14. academic.oup.com [academic.oup.com]
2'-O-Methyl Uridine-d3: Applications in RNA Therapeutic Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic development is rapidly evolving, with RNA-based medicines emerging as a powerful modality to address a wide array of diseases. The success of these therapies hinges on a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their metabolic fate. 2'-O-methylation is a common chemical modification incorporated into RNA therapeutics to enhance their stability against nuclease degradation, thereby improving their in vivo half-life and therapeutic efficacy.
To accurately quantify these modified oligonucleotides and their metabolites in biological matrices, robust bioanalytical methods are essential. 2'-O-Methyl Uridine-d3, a stable isotope-labeled version of 2'-O-Methyl Uridine, serves as a critical tool in this regard. Its primary application is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of the corresponding non-labeled analyte. This document provides detailed application notes and experimental protocols for the use of this compound in the development of RNA therapeutics.
Applications of this compound
The unique properties of this compound make it an invaluable reagent for several key applications in the development of RNA therapeutics:
-
Internal Standard for Bioanalytical Methods: The most prominent application of this compound is as an internal standard in LC-MS/MS-based quantification of 2'-O-Methyl Uridine, a common component of modified RNA drugs. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.
-
Metabolic Stability Studies: Understanding the metabolic stability of an RNA therapeutic is crucial for predicting its in vivo behavior. By incorporating 2'-O-methylated nucleosides, these drugs are designed to resist degradation by nucleases. In vitro metabolic stability assays using liver homogenates or plasma can be performed to assess the rate of degradation. This compound can be used as an internal standard to accurately quantify the remaining parent compound or the formation of metabolites over time.
-
Pharmacokinetic (PK) and ADME Studies: Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Following administration of a 2'-O-methylated RNA therapeutic to an animal model, bioanalytical methods employing this compound as an internal standard are used to measure the concentration of the drug and its metabolites in various biological matrices such as plasma, urine, and tissues. This data is critical for determining key PK parameters like half-life, clearance, and volume of distribution.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and pharmacokinetics of 2'-O-methylated RNA therapeutics, highlighting the importance of accurate quantification methods where this compound would be employed as an internal standard.
Table 1: In Vitro Metabolic Stability of 2'-O-Methyl Modified Oligonucleotides
| Oligonucleotide Chemistry | Test System | Half-life (t½) | Reference |
| 2'-O-Methyl RNA | Human Serum | > 24 hours | [1] |
| 2'-O-Methyl RNA with 3' inverted dT cap | Human Serum | > 24 hours | [1] |
| 2'-O-Methoxyethyl (MOE) PS ASO | Rat Liver Homogenates (preincubated) | > 24 hours | [2] |
| 2'-O-Methoxyethyl (MOE) PS ASO | Human Liver Homogenates (preincubated) | > 24 hours | [2] |
Table 2: Pharmacokinetic Parameters of 2'-O-Methylated siRNA in Mice
| Parameter | Naked siRNA | siRNA in Lipid Nanoparticle (LNP) | Reference |
| Elimination Half-life (t½) in Blood | ~10 minutes | ~16.9 hours | [3] |
| Area Under the Curve (AUC) in Blood | 2.1 µg·h | 344 µg·h | [3] |
| Tissue Distribution (24h post-injection) | Primarily kidney and liver (as metabolites) | Liver, spleen | [4][5] |
Experimental Protocols
This section provides detailed protocols for the use of this compound as an internal standard in a typical bioanalytical workflow for the quantification of a 2'-O-methylated oligonucleotide from a biological matrix.
Protocol 1: Quantification of a 2'-O-Methylated Oligonucleotide in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of a 2'-O-methylated oligonucleotide therapeutic in plasma samples using this compound as an internal standard after enzymatic digestion of the oligonucleotide to its constituent nucleosides.
Materials:
-
Plasma samples (from treated and control subjects)
-
2'-O-Methylated oligonucleotide analyte standard
-
This compound (Internal Standard)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Nuclease-free water
-
LC-MS/MS system (e.g., Agilent 6495D Triple Quadrupole)
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of the 2'-O-methylated oligonucleotide analyte and this compound in nuclease-free water at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex thoroughly, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low organic content wash buffer (e.g., 5% methanol in 50 mM ammonium acetate) to remove salts and other polar impurities.
-
Elution: Elute the oligonucleotide and internal standard with 1 mL of an elution solvent (e.g., 50% methanol in water with a small amount of ammonium hydroxide).
-
-
Enzymatic Digestion:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in 50 µL of digestion buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Add 2 units of Nuclease P1 and incubate at 50°C for 2 hours.
-
Add 0.1 units of Bacterial Alkaline Phosphatase and incubate at 37°C for 1 hour.
-
Centrifuge the digested sample to pellet any remaining protein and transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A reverse-phase column suitable for nucleoside analysis (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient to separate the nucleosides (e.g., 5% B for 0.5 min, then ramp to 95% B over 5 minutes).
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methyl Uridine: Monitor the transition of the parent ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
Note: The exact m/z values will need to be determined by infusion of the pure standards.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (2'-O-Methyl Uridine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and concepts described in these application notes.
Caption: Bioanalytical workflow for oligonucleotide quantification.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biodistribution of Recently-Developed siRNA Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME studies of [5‐3H]‐2′‐O‐methyluridine nucleoside in mice: a building block in siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Behaviors of Intravenously Administered siRNA in Glandular Tissues [thno.org]
Quantification of 2'-O-Methylated RNA in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylation (Nm) is a prevalent and highly conserved post-transcriptional modification of RNA, where a methyl group is added to the 2'-hydroxyl group of the ribose moiety. This modification is found in a wide variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2][3][4][5][6] 2'-O-methylation plays a crucial role in regulating RNA stability, structure, and function.[6] Dysregulation of 2'-O-methylation has been implicated in various human diseases, including cancer, viral infections, and neurological disorders, making it an important area of investigation for diagnostics and therapeutics.[1][2][3][5]
This document provides detailed application notes and protocols for the quantification of 2'-O-methylated RNA in biological samples, targeting researchers, scientists, and drug development professionals. We will cover several key methodologies, from high-throughput sequencing to targeted quantitative PCR and mass spectrometry, providing step-by-step instructions and guidance on data interpretation.
Methods for Quantification of 2'-O-Methylated RNA
A variety of methods are available for the detection and quantification of 2'-O-methylation in RNA, each with its own advantages and limitations. The choice of method often depends on the specific research question, the type of RNA being investigated, and the required level of sensitivity and throughput.
Key methodologies covered in this document include:
-
High-Throughput Sequencing: RiboMethSeq provides transcriptome-wide mapping and relative quantification of 2'-O-methylation sites.
-
Quantitative Reverse Transcription PCR (qRT-PCR): Methods like Nm-VAQ offer site-specific and absolute quantification of methylation levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique allows for the absolute quantification of total 2'-O-methylated nucleosides.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data for 2'-O-methylation in various biological samples, obtained using different methodologies.
Table 1: Quantification of 2'-O-Methylation in Human Ribosomal RNA (rRNA) by RiboMethSeq
| Cell Line | rRNA Site | Methylation Level (%) | Reference |
| HeLa | 18S-A159 | 80-100 | [7] |
| HeLa | 18S-U354 | 17.7-37.8 | [7] |
| HeLa | 18S-C1391 | 80-100 | [7] |
| HCT116 | Various | ~33% of sites partially methylated | [8] |
| PA1 | Various | Partially methylated sites confirmed | [8] |
| TK6 | Various | ~33% of sites partially methylated (<90%) | [8] |
Table 2: Comparison of 2'-O-Methylation Quantification Methods for Specific rRNA Sites in HeLa Cells
| rRNA Site | RiboMethSeq (%) | Nm-VAQ (%) |
| 18S-A159 | High | 80-100 |
| 18S-U354 | Variable | 17.7-37.8 |
| 18S-C1391 | High | 80-100 |
Experimental Protocols
This section provides detailed protocols for the key quantification methods.
Protocol 1: RNA Extraction from Biological Samples
High-quality, intact RNA is a prerequisite for accurate quantification of 2'-O-methylation.
Materials:
-
TRIzol reagent or similar RNA extraction kit
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure for Cultured Cells:
-
Cell Lysis: Pellet cells by centrifugation and lyse directly in TRIzol reagent (1 mL per 5-10 x 10^6 cells).
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
Procedure for Tissues:
-
Tissue Homogenization: Homogenize the tissue sample (50-100 mg) in 1 mL of TRIzol reagent using a homogenizer.[4]
-
Proceed with the phase separation, RNA precipitation, and washing steps as described for cultured cells.[4]
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.
Figure 1: General workflow for total RNA extraction from biological samples.
Protocol 2: RiboMethSeq for Transcriptome-Wide 2'-O-Methylation Profiling
RiboMethSeq is a high-throughput sequencing method that relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis. This results in a depletion of sequencing reads starting at the nucleotide following a methylated site.[9][10]
Materials:
-
Total RNA
-
Alkaline hydrolysis buffer (e.g., sodium bicarbonate buffer, pH 9.2)
-
T4 Polynucleotide Kinase (PNK)
-
RNA ligase
-
Reverse transcriptase
-
PCR amplification reagents
-
Adapters for sequencing
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
RNA Fragmentation: Fragment 100-500 ng of total RNA by incubation in alkaline hydrolysis buffer at 95°C for a time optimized for the RNA species of interest (e.g., ~15-20 minutes for rRNA).
-
RNA End Repair: Treat the fragmented RNA with T4 PNK to remove the 2',3'-cyclic phosphate (B84403) and phosphorylate the 5' end.
-
Adapter Ligation: Ligate adapters to the 3' and 5' ends of the RNA fragments.
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated RNA fragments.
-
PCR Amplification: Amplify the cDNA library by PCR.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
Data Analysis:
-
Read Trimming and Alignment: Trim adapter sequences and align the sequencing reads to the reference transcriptome.[11][12]
-
Coverage Analysis: Calculate the number of reads starting at each nucleotide position.
-
Methylation Score Calculation: For each position, calculate a methylation score based on the drop in read coverage at the nucleotide 3' to the potential methylation site. Several scoring algorithms have been developed for this purpose.[9][10]
-
Identification of Methylated Sites: Identify sites with a methylation score above a defined threshold as 2'-O-methylated.
References
- 1. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 10. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2'-O-Methyl Uridine-d3 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 2'-O-Methyl Uridine-d3 as a stable isotope tracer for metabolic studies of RNA. This document outlines the background, applications, and detailed protocols for in vitro and in vivo experiments, along with data analysis and visualization strategies.
Introduction
2'-O-methylation is a common post-transcriptional modification of ribonucleic acids (RNA) that plays a crucial role in regulating RNA stability, structure, and function.[1] This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar in nucleosides within an RNA strand. 2'-O-Methyluridine (Um) is one such modified nucleoside found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
The study of RNA metabolism, including the dynamics of its modifications, is essential for understanding fundamental biological processes and the development of novel therapeutic strategies. This compound is a stable isotope-labeled version of 2'-O-Methyl Uridine, where three hydrogen atoms on the methyl group are replaced with deuterium. This heavy isotope labeling makes it a powerful tool for tracing the metabolic fate of 2'-O-Methyl Uridine in cells and organisms without the need for radioactive isotopes. When introduced into a biological system, this compound is incorporated into newly synthesized RNA, allowing researchers to distinguish it from the endogenous, unlabeled 2'-O-Methyl Uridine pool using mass spectrometry. This enables the quantification of RNA synthesis, turnover, and the dynamics of 2'-O-methylation.
Applications
The use of this compound as a metabolic tracer has several key applications in research and drug development:
-
Quantification of RNA Synthesis and Turnover: By measuring the rate of incorporation of this compound into different RNA species, researchers can determine their synthesis and degradation rates. This is crucial for understanding how gene expression is regulated under various physiological and pathological conditions.
-
Studying the Dynamics of RNA Methylation: This tracer allows for the investigation of the enzymes responsible for 2'-O-methylation (methyltransferases) and demethylation (demethylases), such as the fat mass and obesity-associated protein (FTO).[2][3]
-
Drug Development and Pharmacokinetics: In the context of RNA-based therapeutics, understanding the metabolic fate of modified nucleosides is critical. This compound can be used in absorption, distribution, metabolism, and excretion (ADME) studies to assess the stability and metabolic pathways of RNA drugs.[4][5]
-
Biomarker Discovery: Alterations in RNA modification patterns have been associated with various diseases, including cancer.[6] Tracing the dynamics of 2'-O-methylation can help in the identification of novel biomarkers for disease diagnosis and prognosis.
Data Presentation
Quantitative data from metabolic studies using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are examples of how to structure such data.
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: In Vitro Incorporation of this compound into Total RNA of HepG2 Cells
| Treatment Condition | Labeling Time (hours) | Concentration of this compound (µM) | % Labeled 2'-O-Methyl Uridine |
| Control | 24 | 100 | 15.2 ± 1.8 |
| Drug A | 24 | 100 | 8.5 ± 1.2 |
| Drug B | 24 | 100 | 22.7 ± 2.5 |
Table 2: Pharmacokinetic Parameters of 2'-O-Methyl Uridine in Mice Following a Single Intravenous Dose
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 2'-O-Methyl Uridine | 10 | 1500 ± 250 | 0.25 | 3500 ± 450 | 2.1 ± 0.3 |
| This compound | 10 | 1480 ± 280 | 0.25 | 3450 ± 420 | 2.2 ± 0.4 |
Table 3: Tissue Distribution of this compound in Mice 4 hours Post-Dose
| Tissue | Concentration (ng/g) |
| Liver | 850 ± 120 |
| Kidney | 1200 ± 180 |
| Spleen | 450 ± 70 |
| Brain | 50 ± 15 |
| Muscle | 150 ± 30 |
Experimental Protocols
The following are detailed protocols for using this compound as a tracer in both in vitro and in vivo settings.
In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the labeling of cellular RNA with this compound in cultured cells, followed by RNA extraction and preparation for mass spectrometry analysis.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Prepare the labeling medium by supplementing the regular cell culture medium with the desired final concentration of this compound. A starting concentration of 50-100 µM can be used, but this should be optimized for the specific cell line and experimental goals.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells and incubate for the desired period (e.g., 2, 6, 12, 24 hours). The labeling time will depend on the turnover rate of the RNA species of interest.
-
-
RNA Extraction:
-
After the labeling period, harvest the cells by trypsinization or scraping.
-
Extract total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
-
Enzymatic Digestion of RNA to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 buffer.
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours.
-
Add bacterial alkaline phosphatase and its corresponding buffer to the reaction mixture.
-
Incubate at 37°C for 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, centrifuge the sample to pellet any undigested material and enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
Dilute the sample with LC-MS grade water or an appropriate buffer for analysis.
-
If necessary, perform a solid-phase extraction (SPE) step to clean up the sample and enrich for nucleosides.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
-
In Vivo Metabolic Labeling in Mice
This protocol outlines the administration of this compound to mice for in vivo RNA labeling, followed by tissue collection and processing.
Materials:
-
This compound sterile solution for injection (e.g., in saline)
-
Mice (strain and age appropriate for the study)
-
Anesthesia and surgical tools (if required for tissue collection)
-
Liquid nitrogen
-
Homogenizer
-
Materials for RNA extraction and digestion as listed in the in vitro protocol.
Procedure:
-
Administration of this compound:
-
Administer this compound to the mice via an appropriate route, such as intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg.
-
House the animals under standard conditions for the duration of the labeling period.
-
-
Tissue Collection:
-
At predetermined time points after administration, euthanize the mice using an approved method.
-
Collect blood and dissect the tissues of interest (e.g., liver, kidney, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store the tissues at -80°C until further processing.
-
-
RNA Extraction from Tissues:
-
Homogenize the frozen tissues in a suitable lysis buffer from an RNA extraction kit.
-
Proceed with total RNA extraction following the manufacturer's protocol.
-
Quantify and assess the quality of the extracted RNA.
-
-
Enzymatic Digestion and Sample Preparation:
-
Follow the same procedure for enzymatic digestion of RNA to nucleosides and sample preparation for LC-MS/MS as described in the in vitro protocol (Section 4.1, steps 3 and 4).
-
LC-MS/MS Analysis
This section provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2'-O-Methyl Uridine and its deuterated analog.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Method (Example):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the nucleosides.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Typically 30-40°C.
MS/MS Method (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.
-
Mass Transitions (to be optimized on the specific instrument):
-
2'-O-Methyl Uridine (Unlabeled): Precursor ion (Q1): m/z 259.1 -> Product ion (Q3): m/z 113.0 (uracil fragment)
-
This compound (Labeled): Precursor ion (Q1): m/z 262.1 -> Product ion (Q3): m/z 113.0 (uracil fragment)
-
-
Collision Energy and other MS parameters: These need to be optimized for each specific instrument to achieve the best sensitivity and specificity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a metabolic tracer.
Conclusion
This compound is a valuable tool for investigating the dynamics of RNA metabolism and modification. Its use as a stable isotope tracer, coupled with sensitive LC-MS/MS analysis, provides a powerful platform for researchers in basic science and drug development. The protocols and guidelines presented in these application notes offer a solid foundation for designing and conducting metabolic studies to unravel the complex roles of 2'-O-methylation in biological systems. Further optimization of experimental parameters will be necessary for specific applications and model systems.
References
Application Notes and Protocols for Solid-Phase Synthesis of RNA Containing Modified Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of RNA oligonucleotides containing modified nucleosides is a cornerstone of modern molecular biology and drug development. Chemical modifications can enhance the therapeutic properties of RNA by improving stability against nucleases, modulating binding affinity to target sequences, and reducing immunogenicity.[1][2][3] This document provides detailed protocols and quantitative data for the solid-phase synthesis of RNA with some of the most common and impactful nucleoside modifications.
The most widely used method for synthesizing modified RNA is phosphoramidite (B1245037) chemistry, which allows for the stepwise, controlled addition of nucleotide building blocks to a growing chain on a solid support.[2][][5] This method is compatible with a wide range of chemical modifications to the nucleobase, ribose sugar, and phosphate (B84403) backbone.[2]
Common Nucleoside Modifications and Their Applications
Chemically modified RNA oligonucleotides have several advantages, including enhanced nuclease stability, strong binding affinity, and unique biological properties.[2] These modifications are critical for the development of RNA-based therapeutics such as antisense oligonucleotides, siRNAs, and mRNA vaccines.[6][7]
-
2'-O-Methyl (2'-OMe) Modification: This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. 2'-OMe RNA exhibits increased stability against nucleases and forms stable duplexes with complementary RNA strands.[8][9] This makes it a valuable tool for antisense applications and for studying RNA-protein interactions.[8]
-
Phosphorothioate (B77711) (PS) Linkage: In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1][10] This modification confers significant resistance to nuclease degradation, a crucial property for in vivo applications.[1] PS-modified RNAs are widely used in antisense oligonucleotides and siRNAs to enhance their stability and biological activity.[1]
-
Pseudouridine (B1679824) (Ψ): As the most abundant RNA modification in cellular RNA, pseudouridine is an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose via a C-C bond instead of the usual N-C bond.[11] The incorporation of pseudouridine into mRNA has been shown to reduce innate immune responses and enhance translation efficiency, making it a key modification in the development of mRNA vaccines and therapeutics.[3][12]
Quantitative Data for Modified RNA Synthesis
The efficiency of solid-phase RNA synthesis can be influenced by the type of modification being incorporated. The following table summarizes key quantitative parameters for the synthesis of RNA containing 2'-O-Methyl, Phosphorothioate, and standard RNA nucleosides.
| Parameter | Standard RNA Synthesis | 2'-O-Methyl RNA Synthesis | Phosphorothioate RNA Synthesis |
| Coupling Time | ~4-5 minutes[13][14] | ~15 minutes[8] | ~12 minutes[13] |
| Sulfurization Time | N/A | N/A | ~320 seconds[13] |
| Deprotection (Base) | NH4OH/EtOH (3:1) at 65°C for 4h or AMA at 65°C for 10 min[14] | Identical to standard DNA synthesis[8] | Methylamine (B109427) in ethanol/water (EMAM) or methylamine and ammonia (B1221849) in water (AMA)[15] |
| Deprotection (2'-OH) | TEA·3HF/NMP at 65°C for 30 min or TBAF at room temp for 24h[14] | N/A (2'-OMe group is stable)[8] | TEA·3HF/NMP or TBAF (standard conditions) |
| Overall Yield | 300 - 700 nmol (for a 25 nmol scale synthesis of a 12-mer)[16][17] | Generally high, comparable to DNA synthesis | Nearly quantitative sulfur transfer with EDITH reagent[18] |
| Purity (Post-Purification) | 90-95% with Glen-Pak purification[19] | High, purifiable by standard DNA techniques[8] | High, requires efficient sulfurization[18] |
Note: Coupling times and yields can vary depending on the specific synthesizer, reagents, and sequence length.
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of RNA containing 2'-O-Methyl and Phosphorothioate modifications using an automated DNA/RNA synthesizer. The general workflow for solid-phase synthesis is depicted in the diagram below.
Diagram: General Workflow of Solid-Phase RNA Synthesis
Caption: Automated solid-phase synthesis cycle for RNA.
Protocol 1: Synthesis of 2'-O-Methyl RNA
This protocol describes the automated synthesis of RNA containing 2'-O-Methyl modified nucleosides. The synthesis of 2'-OMe RNA is analogous to standard RNA synthesis but with a longer coupling time.[8] The deprotection steps are similar to those used for DNA synthesis because the 2'-OMe groups are stable under these conditions.[8]
Materials:
-
2'-O-Methyl RNA phosphoramidites (A, C, G, U)
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing solution)
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Anhydrous acetonitrile
-
Deprotection solution: Aqueous ammonia (28%)
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup:
-
Install the 2'-O-Methyl RNA phosphoramidite vials on the synthesizer.
-
Ensure all other reagent bottles (activator, capping, oxidation, deblocking solutions) are filled and properly connected.
-
Install the CPG column corresponding to the desired 3'-end of the RNA sequence.
-
-
Automated Synthesis:
-
Program the desired RNA sequence into the synthesizer software.
-
Use a standard synthesis cycle for 2'-O-methyl RNA, with the following key parameter:
-
Coupling Time: Set to 15 minutes.[8]
-
-
Initiate the synthesis. The synthesizer will perform the iterative detritylation, coupling, capping, and oxidation steps.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, remove the CPG column from the synthesizer.
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of 28% aqueous ammonia to the vial.
-
Incubate at 50°C for 12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[20]
-
-
Purification:
-
After deprotection, cool the vial and transfer the supernatant containing the RNA to a new tube.
-
Dry the RNA solution using a speed vacuum concentrator.
-
The resulting 2'-O-Methyl RNA can be purified using standard DNA purification techniques, such as HPLC or polyacrylamide gel electrophoresis (PAGE), as it is resistant to RNase hydrolysis.[8]
-
Protocol 2: Synthesis of Phosphorothioate RNA
This protocol outlines the synthesis of RNA with phosphorothioate linkages. The key difference from standard RNA synthesis is the replacement of the oxidation step with a sulfurization step.[21]
Materials:
-
Standard RNA phosphoramidites (A, C, G, U)
-
Sulfurizing reagent (e.g., 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) or Beaucage reagent)
-
Standard DNA/RNA synthesis reagents (activator, capping reagents)
-
CPG solid support
-
Anhydrous acetonitrile
-
Deprotection solutions (e.g., AMA - a mixture of aqueous ammonia and 40% methylamine)[22]
-
2'-hydroxyl deprotection solution (e.g., TEA·3HF in N-methylpyrrolidinone)[22]
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup:
-
Install the standard RNA phosphoramidite vials.
-
Replace the oxidizing solution with the sulfurizing reagent.
-
Install the appropriate CPG column.
-
-
Automated Synthesis:
-
Program the desired sequence, specifying which linkages should be phosphorothioates.
-
Use a modified synthesis cycle with the following parameters for the phosphorothioate linkages:
-
Initiate the synthesis.
-
-
Cleavage and Base Deprotection:
-
After synthesis, transfer the CPG support to a vial.
-
Add 1 mL of AMA solution.
-
Incubate at 65°C for 10 minutes.[23]
-
-
2'-Hydroxyl Deprotection:
-
Purification:
-
Quench the deprotection reaction and desalt the RNA sample.
-
Purify the phosphorothioate RNA using anion-exchange HPLC or PAGE.[13]
-
Applications in Drug Development
Modified RNAs are at the forefront of therapeutic innovation. The ability to synthesize RNA with specific modifications allows for the rational design of drugs with improved efficacy and safety profiles.
Diagram: Role of Modified RNA in RNAi Therapeutics
Caption: Workflow of siRNA-mediated gene silencing.
References
- 1. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 2. Modified RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances and Prospects in RNA Drug Development | MDPI [mdpi.com]
- 7. Nucleoside Chemistry Blog Series (II): Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry | Blog | Biosynth [biosynth.com]
- 8. glenresearch.com [glenresearch.com]
- 9. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. Phosphorothioate-modified (m)RNA: Improved stability & enhanced translation efficiency - News Blog - Jena Bioscience [jenabioscience.com]
- 11. Pseudouridine - Wikipedia [en.wikipedia.org]
- 12. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 17. Video: Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 18. academic.oup.com [academic.oup.com]
- 19. glenresearch.com [glenresearch.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wenzhanglab.com [wenzhanglab.com]
- 24. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving signal-to-noise for 2'-O-Methyl Uridine-d3 in MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for 2'-O-Methyl Uridine-d3 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for analyzing this compound?
A1: The optimal settings can vary between instruments. However, a good starting point for a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is to use Multiple Reaction Monitoring (MRM). Based on the structure of this compound, the most common fragmentation is the loss of the ribose sugar.
Q2: I am observing a low signal-to-noise ratio for this compound. What are the common causes?
A2: A low signal-to-noise (S/N) ratio can stem from several factors:
-
Suboptimal MRM Transitions: The selected precursor and product ions may not be the most abundant.
-
Non-optimized Collision Energy: The energy used for fragmentation might be too low or too high.
-
Sample Preparation Issues: Inefficient extraction, ion suppression from the matrix, or degradation of the analyte can all lead to a poor signal.
-
LC Method: Poor chromatographic peak shape (e.g., broad or tailing peaks) will decrease the signal height and thus the S/N ratio.
-
Instrument Contamination: A dirty ion source or mass analyzer can increase background noise.
Q3: My deuterated internal standard (this compound) is showing a different retention time than the unlabeled analyte. Why is this happening?
A3: This phenomenon, known as the "isotope effect," can sometimes occur in liquid chromatography. The deuterium-carbon bonds are slightly stronger than protium-carbon bonds, which can lead to subtle differences in interaction with the stationary phase. While usually minimal, this effect can be more pronounced with a higher number of deuterium (B1214612) labels. If the separation is significant, it could impact accurate quantification, especially if matrix effects vary across the elution profile.
Q4: Can I use the same collision energy for this compound as for the unlabeled 2'-O-Methyl Uridine?
A4: While the collision energy will likely be very similar, it is best practice to optimize it independently for the deuterated standard. The slightly different mass and bond energies can sometimes result in a slightly different optimal collision energy for maximum fragmentation.
Troubleshooting Guides
Issue 1: Low Signal Intensity for this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal MRM Transition | Infuse a standard solution of this compound and perform a product ion scan to identify the most abundant fragment ion. The most likely fragmentation is the loss of the methylated ribose. |
| Incorrect Collision Energy | Perform a collision energy optimization experiment. Analyze a constant concentration of the standard while ramping the collision energy to find the value that yields the highest product ion intensity. |
| Poor Ionization | Ensure the mobile phase composition is suitable for ESI. The addition of a small amount of formic acid (e.g., 0.1%) can improve protonation in positive ion mode. |
| Sample Degradation | Ensure proper storage of samples and standards (e.g., at -80°C) and minimize freeze-thaw cycles. |
| Inefficient Sample Extraction | Evaluate your sample preparation method for recovery. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol specific for nucleosides may be required. |
Issue 2: High Background Noise
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated LC System | Flush the LC system with a strong solvent wash (e.g., a gradient of water, acetonitrile (B52724), isopropanol, and methanol). |
| Dirty MS Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
| Mobile Phase Contamination | Prepare fresh mobile phases using high-purity solvents and additives. |
| Matrix Effects | Improve sample cleanup to remove interfering compounds. Consider using a different or more extensive extraction method. |
Experimental Protocols
Protocol 1: MRM Parameter Optimization for this compound
This protocol describes the general procedure for optimizing the collision energy for a specific MRM transition.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Precursor Ion: In the instrument control software, set the precursor ion for this compound. The protonated molecule [M+H]⁺ will have an m/z of 262.1.
-
Perform Product Ion Scan: First, perform a product ion scan to confirm the major fragment ions. The expected primary fragment is the protonated base, which would have an m/z of 113.1.
-
Optimize Collision Energy:
-
Set up a scan event to monitor the desired MRM transition (e.g., 262.1 -> 113.1).
-
Create a method that ramps the collision energy over a range (e.g., 5 to 40 eV in 2 eV increments).
-
Acquire data and plot the product ion intensity as a function of collision energy.
-
The collision energy that gives the maximum intensity is the optimal value.
-
Table 1: Theoretical and Expected MRM Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |
| This compound | 262.1 | 113.1 | [Uracil+H]⁺ | Needs to be empirically determined (start with a range of 10-30) |
| This compound | 262.1 | 130.1 | [Sugar moiety fragment] | Needs to be empirically determined |
Note: The optimal collision energy is instrument-dependent and should be determined experimentally.
Protocol 2: Sample Preparation of Urine for this compound Analysis
This is a general protocol for the extraction of modified nucleosides from urine.
-
Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet any precipitate.
-
Spike Internal Standard: Take a known volume of the supernatant (e.g., 100 µL) and spike with this compound to the desired final concentration.
-
Protein Precipitation: Add 9 volumes of cold acetonitrile (e.g., 900 µL) to the urine sample.
-
Incubation: Vortex for 10 seconds and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Dry Down: Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex, centrifuge to pellet any remaining solids, and inject the supernatant into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal-to-noise ratio.
2'-O-Methyl Uridine-d3 stability and storage conditions
Technical Support Center: 2'-O-Methyl Uridine-d3
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is the deuterium-labeled form of 2'-O-Methyluridine.[1] It is primarily used as a stable isotope-labeled internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar, a modification found naturally in various RNA molecules.[1]
Q2: What are the recommended storage conditions for this compound? A2: For long-term stability, this compound should be stored as a solid at -20°C.[2][3] Under these conditions, the compound is reported to be stable for at least four years.[3] While it is shipped at room temperature, it is crucial to transfer it to the recommended storage temperature upon receipt for optimal preservation.[1][2]
Q3: How should I handle and prepare solutions of this compound? A3: this compound is a white to off-white solid. For preparing solutions, refer to the solubility data in Table 1. It is recommended to use solvents such as DMF, DMSO, or PBS (pH 7.2). Ensure you are using a properly calibrated balance and appropriate volumetric glassware for accurate concentration preparation. For applications requiring sterile conditions, filter-sterilize the solution through a 0.22 µm filter compatible with the chosen solvent.
Q4: What makes this compound a good internal standard? A4: The key advantages of using this compound as an internal standard are its chemical identity and stability. The deuterium (B1214612) labeling provides a distinct mass signature from the unlabeled analyte, allowing for precise quantification in mass spectrometry-based assays. The 2'-O-methyl group enhances enzymatic stability, particularly against nucleases, which is beneficial for experiments involving biological matrices.[4]
Troubleshooting Guide
Q5: I am having trouble dissolving the compound. What should I do? A5: First, verify that you are using an appropriate solvent based on the solubility data (see Table 1).[3] If the compound is not dissolving, gentle warming or sonication may help. Be cautious with warming, as excessive heat can lead to degradation. If solubility issues persist, consider preparing a more dilute solution or switching to a different solvent system, such as DMF or DMSO, which offer higher solubility.[3]
Q6: My analytical results show a lower concentration than expected. What could be the cause? A6: Several factors could contribute to this issue:
-
Inaccurate Weighing: Ensure your balance is properly calibrated. For small quantities, use a balance with appropriate precision.
-
Incomplete Dissolution: Make sure the compound is fully dissolved before making final dilutions. Visually inspect the solution for any undissolved particulates.
-
Adsorption: The compound may adsorb to the surface of plastic or glass containers, especially at low concentrations. Consider using low-adsorption tubes or pre-rinsing containers with the solvent.
-
Degradation: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, intense light) could cause degradation. Prepare fresh solutions and store them appropriately.
Q7: I see unexpected peaks in my mass spectrometry analysis. What could be their origin? A7: Unexpected peaks could arise from several sources:
-
Contamination: The solvent, glassware, or other reagents might be contaminated. Run a blank analysis of your solvent and sample matrix to identify background peaks.
-
Degradation Products: If the sample has been stored improperly or for an extended period in solution, degradation may have occurred. Refer to the hypothetical degradation pathway in Figure 2 for potential degradation products.
-
In-source Fragmentation/Adducts: The unexpected peaks could be artifacts of the mass spectrometry process, such as different salt adducts (e.g., [M+Na]+, [M+K]+) or in-source fragments. Review your MS settings and data processing parameters.
// Nodes start [label="Unexpected Analytical Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_blank [label="Run Solvent/Matrix Blank", fillcolor="#FBBC05", fontcolor="#202124"]; peaks_present [label="Peaks in Blank?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; contaminants [label="Source is Contamination\n(Solvent, Reagents, etc.)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_contaminants [label="No Contamination Detected", fillcolor="#FFFFFF", fontcolor="#202124"]; check_ms [label="Review MS Parameters\n(Adducts, Fragments)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_issue [label="Issue Identified as\nMS Artifact", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="Assess Sample Stability\n(Age, Storage of Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Potential Degradation\n(Prepare Fresh Sample)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_blank; check_blank -> peaks_present; peaks_present -> contaminants [label="Yes"]; peaks_present -> no_contaminants [label="No"]; no_contaminants -> check_ms; check_ms -> ms_issue [label="Issue Found"]; check_ms -> check_stability [label="No Issue Found"]; check_stability -> degradation; } ` Figure 1: Troubleshooting workflow for unexpected analytical results.
Quantitative Data
Table 1: Storage and Solubility of this compound
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [2][3] |
| Long-term Stability | ≥ 4 years (as solid at -20°C) | [3] |
| Shipping Temperature | Room Temperature | [2] |
| Solubility in DMF | 20 mg/mL | |
| Solubility in DMSO | 12 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |
| Solubility in Ethanol | Slightly soluble | [3] |
Experimental Protocols
Protocol: Assessing Short-Term Stability in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent over time, which is crucial when preparing stock solutions for extended experiments.
1. Objective: To determine the stability of this compound in a PBS (pH 7.2) solution when stored at 4°C and room temperature (20-25°C) over a 7-day period.
2. Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
LC-MS grade water and acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Low-adsorption autosampler vials
-
LC-MS system
3. Methodology:
-
Preparation of Stock Solution (Day 0):
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve it in PBS (pH 7.2) to prepare a 1 mg/mL stock solution. Ensure complete dissolution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with PBS.
-
-
Sample Aliquoting and Storage:
-
Dispense aliquots of the 10 µg/mL working solution into two sets of autosampler vials.
-
Store one set at 4°C (refrigerated).
-
Store the second set at room temperature (20-25°C), protected from direct light.
-
-
Time-Point Analysis:
-
Analyze a freshly prepared standard (T=0) immediately via LC-MS.
-
At specified time points (e.g., Day 1, Day 3, Day 7), retrieve one vial from each storage condition.
-
Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation.
-
MS Detection: Use multiple reaction monitoring (MRM) mode, tracking a specific parent-to-daughter ion transition for this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the T=0 standard.
-
Plot the percentage of the remaining compound against time for each storage condition. A recovery of >95% is generally considered stable.
-
Hypothetical Degradation Pathway
While the 2'-O-methyl group confers significant resistance to enzymatic degradation, catabolism can still occur under certain biological or harsh chemical conditions. The primary degradation pathway for uridine (B1682114) involves hydrolysis of the glycosidic bond.[5] A similar, albeit slower, pathway could be hypothesized for this compound.
// Nodes parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(e.g., by Nucleoside Hydrolase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product1 [label="Uracil", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="2-O-Methylribose-d3", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges parent -> hydrolysis [arrowhead=normal, color="#EA4335"]; hydrolysis -> product1 [arrowhead=normal, color="#202124"]; hydrolysis -> product2 [arrowhead=normal, color="#202124"]; } ` Figure 2: Hypothetical degradation pathway of this compound.
References
Technical Support Center: Synthesis of 2'-O-Methylated Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2'-O-methylated oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-O-methylated (2'-O-Me) modifications in oligonucleotides?
A1: 2'-O-methylated oligonucleotides offer several key advantages for research and therapeutic applications. The primary benefits include:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from degradation by most nucleases, increasing the in vivo stability of the oligonucleotide.[1]
-
Increased Duplex Stability: 2'-O-Me modifications generally increase the melting temperature (Tm) of duplexes with complementary RNA strands, leading to higher binding affinity.
-
High Coupling Efficiency: From a synthesis standpoint, 2'-O-methyl phosphoramidites exhibit high coupling efficiencies, often exceeding 99%, which is typically higher than that of standard RNA monomers.[1] This leads to higher yields of the full-length product.
Q2: How does the deprotection of 2'-O-methylated oligonucleotides differ from standard DNA or RNA synthesis?
A2: The deprotection of 2'-O-methylated oligonucleotides is generally more straightforward than for RNA containing 2'-hydroxyl protecting groups (like TBDMS or TOM). Since the 2'-O-methyl group is stable under standard deprotection conditions, the deprotection steps are virtually identical to those used for DNA synthesis.[2] This simplifies the overall workflow and avoids the need for a separate 2'-deprotection step with fluoride-based reagents.
Q3: Can I use standard phosphoramidite (B1245037) chemistry for the synthesis of 2'-O-methylated oligonucleotides?
A3: Yes, the synthesis of 2'-O-methylated oligonucleotides is based on the well-established phosphoramidite solid-phase synthesis method.[3][4] The process follows the same four-step cycle: detritylation, coupling, capping, and oxidation.[3][5] However, optimization of coupling times and the choice of activator can enhance synthesis efficiency.
Q4: What are "UltraMild" phosphoramidites and when should I use them in 2'-O-Me synthesis?
A4: UltraMild phosphoramidites utilize base-protecting groups (e.g., Pac for Adenine, Ac for Cytosine, and iPr-Pac for Guanine) that are more labile than standard protecting groups.[6] They are recommended when your oligonucleotide sequence contains sensitive modifications, such as certain fluorescent dyes (e.g., TAMRA, HEX, Cy5), that would be degraded under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures).[6][7][8] UltraMild chemistry allows for deprotection under much gentler conditions, such as with potassium carbonate in methanol (B129727) at room temperature.[6][7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Low Yield of Full-Length Product
Q: I am experiencing low coupling efficiencies during the synthesis of my 2'-O-methylated oligonucleotide, resulting in a low yield of the final product. What are the possible causes and solutions?
A: While 2'-O-methyl phosphoramidites generally have high coupling efficiencies, several factors can lead to suboptimal results. Below is a troubleshooting guide to address this issue.
Possible Causes and Solutions:
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.
-
Recommendation: For 2'-O-methyl phosphoramidites, activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often more effective than standard 1H-Tetrazole.[9] For larger-scale syntheses or longer oligonucleotides, 4,5-Dicyanoimidazole (DCI) is a good alternative.[9] Ensure the activator solution is fresh and at the recommended concentration.
-
-
Inadequate Coupling Time: Steric hindrance from the 2'-O-methyl group may necessitate longer coupling times compared to DNA synthesis.
-
Recommendation: While some protocols suggest coupling times similar to DNA, extending the coupling time to 6-15 minutes can improve efficiency, especially for challenging sequences.[10]
-
-
Moisture in Reagents or Solvents: Phosphoramidites and activators are highly sensitive to moisture, which leads to their degradation and reduced coupling efficiency.
-
Recommendation: Use anhydrous acetonitrile (B52724) and ensure all reagents are stored under inert gas (argon or nitrogen). Use fresh reagents and ensure solvent bottles have been properly dried. Molecular sieves can be used to maintain anhydrous conditions.
-
-
Degraded Phosphoramidites: Improper storage or prolonged exposure to air can lead to the degradation of phosphoramidite solutions.
-
Recommendation: Store phosphoramidites in a desiccator at low temperatures (-20°C). Allow vials to warm to room temperature before opening to prevent condensation. Use freshly prepared phosphoramidite solutions for synthesis.
-
Experimental Workflow for Oligonucleotide Synthesis
References
- 1. Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides and tetrabiotinylated derivatives; novel probes that are resistant to degradation by RNA or DNA specific nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. atdbio.com [atdbio.com]
- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide [mdpi.com]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of Modified Phosphoramidites
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the solid-phase synthesis of oligonucleotides, specifically focusing on the low incorporation efficiency of modified phosphoramidites.
Troubleshooting Guide
Low coupling efficiency of modified phosphoramidites is a frequent challenge in oligonucleotide synthesis, leading to lower yields of the full-length product and increased difficulty in purification. This guide provides a systematic approach to identify and address the root cause of the problem.
Problem: Low coupling efficiency observed for a modified phosphoramidite (B1245037).
Initial Assessment:
-
Review Synthesis Records: Examine the trityl cation monitoring data. A sudden or gradual drop in the orange color intensity during deblocking indicates a coupling problem.[1]
-
Analyze Crude Product: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS) to analyze the crude oligonucleotide product. A high prevalence of shorter, "n-1" failure sequences confirms poor coupling efficiency.
Troubleshooting Workflow:
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low incorporation efficiency for modified phosphoramidites?
A1: The most frequent culprits for decreased coupling efficiency are:
-
Presence of Moisture: Water in reagents, particularly the acetonitrile (B52724) (ACN) solvent, will hydrolyze the activated phosphoramidite, rendering it inactive.[2] It is crucial to use anhydrous solvents and reagents.[3]
-
Degraded Phosphoramidite: Modified phosphoramidites can be sensitive to moisture and oxidation and have a finite shelf life. Using expired or improperly stored phosphoramidites will lead to poor coupling.
-
Suboptimal Activator: The choice and concentration of the activator are critical. An activator that is too weak may not sufficiently activate the phosphoramidite, while one that is too acidic can cause side reactions.[4] For sterically hindered phosphoramidites, a more potent activator may be required.[5][6]
-
Steric Hindrance: Modified phosphoramidites often have bulky protecting groups that can sterically hinder the coupling reaction.[] This is a common issue with 2'-O-modified RNA phosphoramidites.
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.
-
Solid Support Problems: The solid support itself can be a source of issues, especially for the synthesis of long oligonucleotides.
Q2: How does steric hindrance from a modified phosphoramidite affect coupling, and how can I overcome it?
A2: Bulky chemical modifications on the base or sugar moiety of a phosphoramidite can physically obstruct the formation of the internucleotide bond. This is a significant factor for many modified phosphoramidites, including those with fluorescent dyes or large protecting groups.
Strategies to overcome steric hindrance:
-
Extend Coupling Time: Increasing the reaction time for the coupling step allows more time for the sterically hindered phosphoramidite to react.[] For some modifications, doubling the standard coupling time is a good starting point.
-
Use a Stronger Activator: More reactive activators can enhance the kinetics of the coupling reaction, helping to overcome steric barriers. Activators like 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are often more effective than the standard 1H-Tetrazole for hindered monomers.[4][5]
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite can help drive the reaction forward.
-
Double Coupling: Performing the coupling step twice before capping can significantly improve the incorporation of a difficult-to-couple modified phosphoramidite.
Q3: Which activator should I use for my modified phosphoramidite?
A3: The choice of activator depends on the specific modification and its steric bulk. While 1H-Tetrazole is a standard activator, it may not be optimal for all modified phosphoramidites.
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole; good for some sterically hindered amidites.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[4][5] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 4.1 | Similar to ETT, offers enhanced reactivity. |
Q4: How can I assess the quality of my modified phosphoramidite before synthesis?
A4: Ensuring the quality of your phosphoramidite is crucial for successful synthesis.
-
³¹P NMR Spectroscopy: This is a direct method to assess the purity of the phosphoramidite. The spectrum should show a major peak (or a pair of diastereomeric peaks) in the characteristic phosphoramidite region (around 146-150 ppm).[8] The presence of significant peaks in the phosphate (B84403) triester region (around 0-10 ppm) indicates oxidation.
-
HPLC Analysis: Reversed-phase HPLC can be used to check for the presence of impurities.
-
Visual Inspection: The phosphoramidite should be a white, crystalline solid. Any discoloration may indicate degradation.
-
Check the Certificate of Analysis (CoA): Review the supplier's CoA for data on purity and the date of manufacture.
Q5: What are the best practices for handling and storing modified phosphoramidites?
A5: Proper handling and storage are essential to maintain the integrity of modified phosphoramidites.
-
Anhydrous Conditions: Always handle phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques to minimize exposure to moisture and air.
-
Storage: Store phosphoramidites in a desiccator or freezer at the temperature recommended by the manufacturer. Ensure the container is tightly sealed.
-
Dissolving: Use fresh, anhydrous acetonitrile to dissolve phosphoramidites immediately before use on the synthesizer.
-
Avoid Repeated Freeze-Thaw Cycles: If you need to use a small amount of a solid phosphoramidite, quickly weigh it out and return the main container to storage to avoid temperature fluctuations and moisture condensation.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[9][10]
Methodology:
-
Collection: During each synthesis cycle, after the coupling and capping steps, the acidic deblocking solution containing the orange DMT cation is eluted from the synthesis column. Collect this solution for each coupling step.
-
Dilution: Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).
-
Measurement: Measure the absorbance of the solution at approximately 498 nm using a UV-Vis spectrophotometer.
-
Calculation: The coupling efficiency of a given cycle can be calculated by comparing its absorbance to the absorbance of the previous cycle. Most modern DNA synthesizers automate this process and provide a real-time readout of the stepwise coupling efficiency. A consistent and high absorbance reading indicates efficient coupling. A significant drop in absorbance is a clear indicator of a coupling failure.
Caption: Workflow for the Trityl Cation Assay.
Protocol 2: RP-HPLC Analysis of Crude Oligonucleotides
Objective: To assess the purity of the crude oligonucleotide product and quantify the amount of full-length product versus failure sequences.
Methodology:
-
Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Analysis: The full-length product will typically be the major, late-eluting peak. Shorter, truncated sequences (failure sequences) will elute earlier. The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.
Protocol 3: ³¹P NMR for Phosphoramidite Quality Control
Objective: To determine the purity of a phosphoramidite reagent and check for oxidation.[8]
Methodology:
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
NMR Spectrometer: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Phosphoramidite Peak(s): The desired phosphoramidite will appear as a singlet or a pair of singlets (for diastereomers) in the region of approximately 146-150 ppm.
-
Oxidation Product: Any oxidized phosphoramidite (H-phosphonate) will appear as a peak in the region of 0-10 ppm.
-
Purity Assessment: The relative integration of the phosphoramidite peak(s) versus the oxidation peak provides a quantitative measure of the purity of the reagent.
-
Deprotection Strategies for Sensitive Modified Oligonucleotides
Many modified nucleosides are sensitive to the standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[11] Using milder deprotection strategies is crucial to preserve the integrity of these modifications.
| Deprotection Method | Reagents | Conditions | Suitable For |
| Standard | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | Most DNA oligonucleotides. |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature, 4 hours | Oligonucleotides with base-labile modifications (e.g., some fluorescent dyes). Requires UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[11] |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1) | 65°C, 10 minutes | Rapid deprotection. Requires Ac-dC to prevent cytidine (B196190) modification. |
| t-butylamine/water | t-butylamine/water (1:3) | 60°C, 6 hours | An alternative for certain dye-labeled oligonucleotides. |
Note: Always consult the technical specifications for your specific modified phosphoramidite for the recommended deprotection procedure. The choice of protecting groups on the standard phosphoramidites used in the synthesis will also influence the required deprotection conditions.[12]
References
- 1. isogen-lifescience.com [isogen-lifescience.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Avoiding isotopic effects in quantification with deuterated standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards for quantification.
Frequently Asked Questions (FAQs)
Q1: What are isotopic effects in the context of quantification with deuterated standards?
A1: Isotopic effects in mass spectrometry arise from the mass difference between an analyte and its deuterated internal standard (IS).[1] While chemically similar, the substitution of hydrogen with deuterium (B1214612) can lead to subtle differences in physicochemical properties.[2][3] This can manifest as the "chromatographic isotope effect," where the deuterated standard may have a slightly different retention time than the analyte.[3][4] This can be a problem if the analyte and IS elute into regions with varying degrees of ion suppression or enhancement from the sample matrix, a phenomenon known as differential matrix effects.[4][5]
Q2: Why do deuterated standards sometimes have different retention times than the analyte?
A2: The difference in retention time, known as the deuterium isotope effect, is primarily due to changes in the molecule's properties upon deuterium substitution. Key factors include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than a carbon-hydrogen (C-H) bond, which can lead to weaker intermolecular forces with the stationary phase of the chromatography column, often resulting in earlier elution.[3]
-
Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[3] In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity can lead to weaker interactions with the nonpolar stationary phase and thus a shorter retention time.[3]
-
Molecular Size and Shape: Deuterium substitution can cause minor changes in the molecule's conformation and size, influencing its interaction with the stationary phase.[3] Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analog.[3]
Q3: How can I recognize if isotopic effects are impacting my quantitative data?
A3: Several signs may indicate that isotopic effects are affecting your data:
-
Poor reproducibility of the analyte/internal standard area ratio. [4]
-
A noticeable chromatographic shift between the analyte and the deuterated internal standard. [4]
-
Inaccurate quantification, especially when analyzing samples from different biological matrices or lots.
-
An unusually large scatter in your data when developing an LC-MS/MS method. [5]
Q4: Are there alternatives to deuterated standards to avoid these issues?
A4: While deuterated standards are considered the gold standard, other stable isotope-labeled (SIL) internal standards can be used.[6] Standards labeled with ¹³C or ¹⁵N are excellent alternatives as they are less prone to chromatographic isotope effects.[7][8] However, they are often more expensive and synthetically challenging to produce.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards.
Problem 1: The analyte and deuterated internal standard do not co-elute.
-
Potential Cause: The chromatographic isotope effect is causing a separation between the analyte and the internal standard.[5]
-
Solution:
-
Optimize Chromatography: Modify your liquid chromatography (LC) method to improve co-elution. This could involve adjusting the mobile phase composition, gradient slope, or temperature.[3]
-
Use a Column with Reduced Resolution: In some cases, a column with lower resolving power can be used to ensure the analyte and internal standard peaks overlap sufficiently to experience the same matrix effects.[5]
-
Consider Normal-Phase Chromatography: While less common, the elution order of deuterated and non-deuterated compounds can sometimes be reversed in normal-phase chromatography, which might be advantageous depending on the specific application.[3]
-
Problem 2: Poor reproducibility of the analyte/internal standard area ratio.
-
Potential Cause: Differential matrix effects are occurring due to the slight separation of the analyte and internal standard.[5]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.[2]
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram. Adjust your LC method to move the analyte and IS peaks away from these regions.
-
Ensure Co-elution: As mentioned in Problem 1, optimizing chromatography to achieve complete co-elution is the most effective way to compensate for matrix effects.[5]
-
Problem 3: The concentration of the deuterated standard appears to decrease over time, while the analyte concentration increases.
-
Potential Cause: The deuterium label on your internal standard may be unstable and undergoing back-exchange with hydrogen atoms from the solvent or matrix.[7][10]
-
Solution:
-
Check Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[10] If possible, use a standard with deuterium labels in more stable positions.
-
Control pH: Back-exchange can be more prominent under acidic or basic conditions.[10] Ensure the pH of your sample and mobile phase is controlled.
-
Use ¹³C or ¹⁵N Labeled Standards: These isotopes are not susceptible to exchange and provide a more stable alternative.[7]
-
Data Presentation
Table 1: Impact of Internal Standard Choice on Assay Performance
| Parameter | Deuterated Internal Standard (IS) | Structural Analog IS |
| Co-elution | Typically co-elutes or has a very similar retention time.[11] | Retention time will likely differ from the analyte. |
| Matrix Effect Compensation | Excellent, as it experiences similar ionization suppression/enhancement.[4] | May not adequately compensate for matrix effects if it elutes in a different region of ion suppression. |
| Extraction Recovery | Nearly identical to the analyte.[11] | May have different extraction recovery.[12] |
| Accuracy and Precision | Generally provides higher accuracy and precision.[2] | Can lead to less accurate and precise results. |
Table 2: Example of Retention Time Differences (Δt_R) in Reversed-Phase Liquid Chromatography
Note: Δt_R = t_R(non-deuterated) - t_R(deuterated). A positive value indicates the deuterated compound elutes earlier.
| Compound | Number of Deuterium Atoms | Δt_R (seconds) |
| Olanzapine | 3 | > 0 |
| Des-methyl Olanzapine | 8 | > 0 (larger shift than Olanzapine-d3) |
| Testosterone | 2 | > 0 |
| Testosterone | 5 | > 0 (larger shift than Testosterone-d2) |
(Data summarized from multiple sources indicating a general trend.)[3][13]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
System Setup:
-
Infusion:
-
Begin infusing the analyte/IS solution at a low, constant flow rate (e.g., 5-10 µL/min).[10]
-
-
Analysis:
-
Inject a processed blank matrix extract (containing matrix components but no analyte or IS).[10]
-
Monitor the signal of the analyte and IS throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable, flat baseline for the analyte and IS signals indicates no matrix effects.
-
Dips in the baseline indicate regions of ion suppression.
-
Peaks or rises in the baseline indicate regions of ion enhancement.
-
This information can be used to optimize the chromatographic method to ensure the analyte and IS elute in a region with minimal matrix effects.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for isotopic effects.
Caption: Bioanalytical workflow with deuterated IS.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aptochem.com [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Oligonucleotides Containing 2'-O-Methyl Uridine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing 2'-O-Methyl Uridine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying oligonucleotides containing this compound?
A1: The most common and effective methods for purifying oligonucleotides with 2'-O-Methyl modifications, including the deuterated uridine (B1682114) variant, are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).[1][2]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used and high-resolution technique for purifying modified oligonucleotides. It separates the full-length product from shorter failure sequences (e.g., n-1, n-2) and other impurities based on hydrophobicity.[3][4] The use of an ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing for interaction with the hydrophobic stationary phase.[5]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. Longer oligonucleotides have more charge and bind more strongly to the positively charged stationary phase. AEX-HPLC is particularly useful for resolving sequences with significant secondary structure.[6][7]
-
Solid-Phase Extraction (SPE): SPE is a faster, cartridge-based purification method. "Trityl-on" SPE is often used, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the desired full-length oligonucleotide, allowing it to be selectively retained on a reversed-phase sorbent while failure sequences are washed away.[8]
Q2: Does the deuterium (B1214612) (-d3) label on the 2'-O-Methyl Uridine affect the purification process?
A2: The effect of deuterium labeling on chromatographic purification is generally subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions.[9] While this kinetic isotope effect can sometimes be used for separating deuterated and non-deuterated compounds, it is unlikely to significantly alter standard oligonucleotide purification protocols. However, it is crucial to confirm the mass of the final product by mass spectrometry to verify the incorporation and retention of the deuterium label.
Q3: What are the most common impurities encountered during the synthesis of 2'-O-Methylated oligonucleotides?
A3: Common impurities include:
-
Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle.[]
-
Depurination products: Loss of purine (B94841) bases (A or G) can occur, especially when using strong acids for detritylation.[11]
-
N+1 sequences: The addition of an extra nucleotide due to issues with the phosphoramidite (B1245037) activation or capping steps.[11]
-
Products with incomplete deprotection: Residual protecting groups on the bases or the 2'-hydroxyl group can lead to impurities. For 2'-O-Methyl RNA, incomplete removal of the 2'-O-silyl protecting groups (if used) can result in an impurity with a higher mass.[]
-
Phosphodiester to phosphorothioate (B77711) oxidation: If synthesizing phosphorothioate oligonucleotides, oxidation of the P=S linkage to a P=O linkage can occur.[3]
Q4: How can I assess the purity of my purified this compound oligonucleotide?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Analytical HPLC (IP-RP-HPLC or AEX-HPLC): Provides a quantitative measure of the percentage of the full-length product relative to impurities.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are essential to confirm the molecular weight of the full-length product, including the presence of the deuterium label, and to identify impurities.[12]
-
Capillary Gel Electrophoresis (CGE): Offers high-resolution separation based on size and charge and can be a valuable orthogonal technique to HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Suboptimal Deprotection: Incomplete removal of protecting groups can lead to loss of product during purification. | 1. Review and optimize your deprotection protocol. Ensure fresh deprotection reagents and appropriate reaction times and temperatures. For 2'-O-Methyl RNA, ensure complete removal of the 2'-hydroxyl protecting group. |
| 2. Poor Recovery from HPLC Column or SPE Cartridge: The oligonucleotide may be irreversibly binding to the stationary phase or being lost during wash steps. | 2. For HPLC, adjust the mobile phase composition (e.g., type and concentration of ion-pairing agent, organic solvent). For SPE, ensure the correct binding, washing, and elution conditions are used. Consider a different stationary phase if binding is too strong. | |
| 3. Precipitation of Oligonucleotide: The oligonucleotide may have precipitated during processing or in the collection tubes. | 3. Ensure the oligonucleotide remains dissolved throughout the purification process. Use appropriate buffers and check for precipitation in collection vials. | |
| Broad or Tailing Peaks in HPLC | 1. Secondary Structure: The oligonucleotide may be forming hairpins or other secondary structures. | 1. Increase the column temperature (e.g., to 60°C or higher) to denature secondary structures.[13] Using a mobile phase with a higher pH (for anion exchange) can also disrupt hydrogen bonding. |
| 2. Column Overload: Injecting too much sample can lead to poor peak shape. | 2. Reduce the amount of oligonucleotide injected onto the column. | |
| 3. Column Degradation: The HPLC column may be nearing the end of its lifespan. | 3. Replace the HPLC column with a new one. | |
| Co-elution of Impurities with the Main Product | 1. Similar Hydrophobicity or Charge: The impurity (e.g., an n-1 sequence on a long oligo) may have very similar properties to the full-length product. | 1. Optimize the HPLC gradient to be shallower, which can improve the resolution of closely eluting species. For IP-RP-HPLC, try a different ion-pairing agent or adjust its concentration.[12] Using an orthogonal method (e.g., AEX-HPLC if you used IP-RP-HPLC) may provide better separation. |
| 2. Isotopic Scrambling: Under certain pH or temperature conditions during purification, deuterium atoms may exchange with hydrogen atoms from the solvent.[9] | 2. If mass spectrometry indicates a loss of deuterium, consider using aprotic solvents and neutral pH conditions for purification where possible. Re-evaluate the deprotection and purification conditions to minimize harsh acidic or basic steps. | |
| Unexpected Peaks in Mass Spectrometry | 1. Incomplete Deprotection: Peaks corresponding to the mass of the oligonucleotide with residual protecting groups. | 1. Re-optimize the deprotection step. |
| 2. Salt Adducts: Formation of adducts with salts from the mobile phase (e.g., sodium, potassium). | 2. This is common in mass spectrometry of oligonucleotides. The mass difference will correspond to the mass of the salt ion. Desalting the sample before MS analysis can reduce adduct formation. | |
| 3. Loss of Deuterium Label: The mass is lower than expected, corresponding to the loss of one or more deuterium atoms. | 3. Investigate the deprotection and purification steps for conditions that may promote H/D exchange (e.g., high temperature, extreme pH).[9] | |
| 4. Oxidation: An increase in mass of 16 Da can indicate oxidation of a phosphorothioate linkage or a nucleobase. | 4. Use fresh, degassed solvents and consider adding antioxidants to the sample if oxidation is a persistent issue. |
Data Presentation
Table 1: Comparison of Common Purification Methods for 2'-O-Methylated Oligonucleotides
| Purification Method | Principle | Purity Achievable | Typical Length | Advantages | Disadvantages |
| IP-RP-HPLC | Hydrophobicity | >95% | Up to 50-mer | High resolution, good for modified oligos.[14] | Resolution decreases with increasing length, may use toxic ion-pairing agents.[5][14] |
| AEX-HPLC | Charge | >95% | Up to 80-mer | Excellent for resolving sequences with secondary structure.[7] | Resolution can decrease for very long oligos. |
| "Trityl-on" SPE | Hydrophobicity of DMT group | 85-95% | Up to 50-mer | Fast, high-throughput. | Lower purity than HPLC, may not remove all failure sequences, especially for longer oligos.[4] |
| PAGE | Size and Charge | >98% | >50-mer | Highest resolution for long oligos. | Lower yield, more labor-intensive.[4] |
Note: The performance for this compound containing oligonucleotides is expected to be similar to non-deuterated 2'-O-Methylated oligonucleotides, but should be empirically verified.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
-
Deprotection: Before purification, ensure the oligonucleotide is fully deprotected according to the recommendations for the specific phosphoramidites and solid support used in synthesis. This typically involves treatment with aqueous ammonia (B1221849) and/or methylamine. For 2'-O-Methyl RNA, a subsequent step to remove the 2'-hydroxyl protecting group (e.g., with triethylamine (B128534) trihydrofluoride) is necessary if silyl (B83357) protecting groups were used.[15]
-
Sample Preparation: Dissolve the deprotected and desalted crude oligonucleotide in the HPLC mobile phase A.
-
HPLC System and Column:
-
HPLC system equipped with a UV detector.
-
A C18 reversed-phase column suitable for oligonucleotide purification.
-
-
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium (B8662869) Acetate (TEAA), pH 7.0 in water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0 in 50% acetonitrile (B52724).
-
-
Gradient Elution:
-
Establish a linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 20-40 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak, which should be the full-length product.
-
Post-Purification Processing: Combine the pure fractions, evaporate the solvent, and desalt the oligonucleotide to remove the ion-pairing salts.
Protocol 2: "Trityl-on" Solid-Phase Extraction (SPE) Purification
-
Synthesis: Synthesize the oligonucleotide with the 5'-DMT group left on after the final coupling step ("trityl-on").
-
Deprotection (Base and Phosphate): Cleave the oligonucleotide from the solid support and deprotect the bases and phosphate groups according to standard procedures, while keeping the 5'-DMT group intact.
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by washing with acetonitrile, followed by an equilibration buffer (e.g., 50 mM triethylammonium bicarbonate).
-
-
Sample Loading: Dissolve the crude "trityl-on" oligonucleotide in the equilibration buffer and load it onto the conditioned cartridge. The DMT-containing full-length product will bind to the sorbent.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in buffer) to elute the "trityl-off" failure sequences.
-
Detritylation: Wash the cartridge with an acidic solution (e.g., 2% trifluoroacetic acid in water) to cleave the 5'-DMT group. Collect the orange-colored eluate containing the cleaved DMT group separately.
-
Elution: Elute the purified, detritylated oligonucleotide with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).
-
Post-Purification Processing: Evaporate the solvent to obtain the purified oligonucleotide.
Mandatory Visualization
References
- 1. Comparison of oligos purification methods [medicinescatalog.com]
- 2. idtdna.com [idtdna.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Oligonucleotide Purification [dupont.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. gilson.com [gilson.com]
- 8. phenomenex.com [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 13. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Automated purification and quantification of oligonucleotides [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance RNA Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-abundance RNA modifications.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to quantify low-abundance RNA modifications?
Quantifying rare RNA modifications is inherently difficult due to a combination of factors. The low abundance of the RNA molecules themselves, coupled with the often substoichiometric nature of the modifications, presents a significant signal-to-noise challenge.[1][2] Furthermore, the inherent instability of RNA compared to DNA requires meticulous sample handling to prevent degradation.[1] Many detection methods lack the sensitivity and specificity required for reliable identification and quantification of these infrequent modifications, leading to inconsistent results across different studies.[3][4]
Q2: My antibody-based enrichment (e.g., MeRIP/m6A-seq) is giving me high background or inconsistent results. What are the common causes?
Antibody-based methods are powerful but prone to issues of specificity and affinity.[5][6] Common problems include:
-
Antibody Cross-Reactivity: The antibody may bind to related modifications or even unmodified RNA sequences that share structural similarities with the target.[7][8] For instance, an antibody for m5C in RNA might also recognize the same modification in DNA.[9]
-
Low Antibody Affinity: The antibody may not bind strongly enough to the modification, leading to inefficient pulldown, especially with low-abundance targets.[6]
-
Inconsistent Antibody Performance: Batch-to-batch variability in commercially available antibodies can lead to reproducibility issues.
It is crucial to rigorously validate antibodies prior to use.[6][7]
Q3: How can I validate the specificity of my antibody for an RNA modification?
Several methods can be used to test antibody performance:
-
Dot Blot: This is a simple and quick method to check for specificity.[9] You can spot synthetic RNA oligonucleotides containing your modification of interest, as well as unmodified and other modified versions, onto a membrane and test your antibody's binding.[9]
-
Competition Assay: Pre-incubating the antibody with a free, modified nucleotide or a synthetic oligonucleotide containing the modification should reduce the signal in your experiment (e.g., dot blot or MeRIP-qPCR).[9] A significant reduction in signal indicates that the antibody is specific to the modification.
-
DNase/RNase Treatment: Treating your sample with DNase or RNase can help determine if your antibody is cross-reacting with DNA or to confirm the signal is from RNA.[9]
Q4: I have very little starting material. What are my options for enrichment?
For low-input samples, enrichment of the target RNA population is critical. Common strategies include:
-
Poly(A) Enrichment: This method selects for mature, polyadenylated mRNAs, removing the highly abundant ribosomal RNA (rRNA).[10]
-
rRNA Depletion: This involves using probes that specifically bind to and remove rRNA, leaving other RNA species, including non-polyadenylated RNAs, for analysis.[10]
-
Target-Specific Enrichment: If you are interested in a specific transcript, you can use custom probes to capture it.
Q5: My RNA bisulfite sequencing results for m5C are not reproducible. What could be the problem?
RNA bisulfite sequencing is a powerful technique for single-base resolution mapping of 5-methylcytosine (B146107) (m5C), but it has several known challenges:[11][12]
-
Incomplete Conversion: Harsh bisulfite treatment can lead to RNA degradation, while incomplete conversion of unmethylated cytosines to uracils can result in false positives.[11]
-
PCR Bias: During library amplification, there can be a bias towards the amplification of unmethylated templates.[11][13]
-
Low-Quality Sequencing Data: The sequencing quality of bases that have been converted can be lower, contributing to artifacts in methylation calling.[11]
Systematic evaluation of library construction and data analysis parameters is crucial for obtaining reliable results.[11]
Troubleshooting Guides
Guide 1: Low Yield in MeRIP-qPCR Validation
This guide addresses the issue of obtaining low or no enrichment signal when validating MeRIP-seq results with MeRIP-qPCR.
| Potential Cause | Recommended Solution |
| Inefficient Immunoprecipitation (IP) | Optimize the antibody concentration and incubation time. Ensure proper coupling of the antibody to the beads.[7] |
| Low Abundance of Target Transcript | Increase the amount of starting RNA material if possible. If not, consider a pre-enrichment step for your target transcript.[14] |
| Poor RNA Quality | Assess RNA integrity using a Bioanalyzer or similar method. Ensure samples are free of contaminants that could inhibit the IP or qPCR steps.[15] |
| Suboptimal qPCR Primer Design | Design primers that span the predicted modification site. Validate primer efficiency with a standard curve using input RNA.[16] |
| Inefficient Reverse Transcription (RT) | Ensure the RT reaction is optimized, especially for low-input samples. Use random primers or a mix of random and oligo(dT) primers to capture a wider range of RNA fragments.[14] |
Guide 2: High False Positive Rate in Modification Calling from Sequencing Data
This guide provides steps to troubleshoot a high number of identified modification sites that may be false positives.
| Potential Cause | Recommended Solution |
| Antibody-based (e.g., MeRIP-seq): Non-specific antibody binding | Perform rigorous antibody validation (see FAQ Q3). Include a non-specific IgG control in your experiment to estimate background binding.[17] |
| Bisulfite-seq: Incomplete bisulfite conversion | Optimize bisulfite conversion conditions (temperature, time). Use spike-in controls with known methylation patterns to assess conversion efficiency.[11] |
| Nanopore direct RNA-seq: High basecalling error rate | Use a control sample of in vitro transcribed RNA without modifications to establish a baseline error profile. Employ specialized bioinformatics tools designed to distinguish modifications from sequencing errors.[8][18] |
| General Sequencing: PCR duplicates and library prep artifacts | Use unique molecular identifiers (UMIs) to remove PCR duplicates.[11] Ensure high-quality library preparation to minimize biases. |
| Bioinformatic Analysis: Inappropriate peak calling parameters | Adjust peak calling parameters (e.g., p-value, fold-enrichment thresholds) based on your experimental design and controls. Compare results from multiple peak calling algorithms.[19] |
Experimental Protocols
Protocol 1: Antibody Validation using Dot Blot
-
Prepare RNA Samples: Synthesize or purchase short RNA oligonucleotides (~30-50 nt) with and without the modification of interest. Also, include oligonucleotides with other common modifications to test for cross-reactivity.
-
Spot RNA onto Membrane: Serially dilute the RNA samples and spot 1-2 µL of each dilution onto a nitrocellulose or nylon membrane.
-
Crosslink RNA: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with your primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
A strong signal for the target modification and weak or no signal for the negative controls indicates good antibody specificity.[9]
Protocol 2: Methylated RNA Immunoprecipitation (MeRIP)
-
RNA Preparation: Isolate total RNA from your samples and assess its integrity. Perform DNase treatment to remove any contaminating genomic DNA.
-
RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation:
-
Couple your modification-specific antibody to protein A/G magnetic beads.
-
Incubate the fragmented RNA with the antibody-bead complex in IP buffer. It is crucial to also include an input control (a small fraction of the fragmented RNA set aside) and a non-specific IgG control.[17]
-
-
Washing: Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
Elution: Elute the bound RNA from the beads.
-
RNA Purification: Purify the eluted RNA.
-
Downstream Analysis: The enriched RNA is now ready for downstream applications such as RT-qPCR (MeRIP-qPCR) for validation or library preparation for high-throughput sequencing (MeRIP-seq).[17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technical challenges in defining RNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XJTLU team develops world’s first independently cross-checked database for RNA modification - Xi'an Jiaotong-Liverpool University [xjtlu.edu.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. [PDF] Validation strategies for antibodies targeting modified ribonucleotides | Semantic Scholar [semanticscholar.org]
- 7. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. RNA modifications | Abcam [abcam.com]
- 10. RNA Pretreatment: Enrichment or Depletion? | RNA Lexicon [lexogen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of High-Throughput RNA Bisulfite Sequencing Data | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pcrbio.com [pcrbio.com]
- 15. dispendix.com [dispendix.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. boa.unimib.it [boa.unimib.it]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Phosphoramidite Chemistry for Modified Nucleosides
Welcome to the technical support center for optimizing phosphoramidite (B1245037) chemistry for the synthesis of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oligonucleotides containing modified nucleosides.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric Hindrance: Modified nucleosides, especially those with bulky protecting groups, can sterically hinder the coupling reaction.[1] | Increase the coupling time for the modified phosphoramidite.[1] Consider using a stronger activator like Dicyanoimidazole (DCI) to enhance the reaction rate.[2][3][4] |
| Reagent Quality: Degradation of phosphoramidites, activators, or solvents due to moisture or improper storage.[1][2][5] | Ensure all reagents are anhydrous and of high quality.[1][5] Store phosphoramidites under an inert atmosphere (argon or nitrogen) and refrigerate.[2] Use fresh activator solutions. | |
| Incomplete Activation: The activator may not be sufficiently strong or concentrated to fully activate the phosphoramidite.[] | Optimize the activator concentration. Switch to a more potent activator if necessary.[3] | |
| Hydrolysis of Phosphoramidite: Presence of water in the reaction can hydrolyze the activated phosphoramidite, rendering it inactive.[5][] | Use anhydrous solvents and reagents. Perform co-evaporations with anhydrous solvent to remove residual water.[5] Consider using molecular sieves.[5] | |
| Incomplete Deprotection | Resistant Protecting Groups: Some protecting groups on modified nucleosides or the phosphate (B84403) backbone may require specific or harsher deprotection conditions.[1][7] | Review the manufacturer's recommendations for the specific modified nucleoside. Use milder, multi-step deprotection protocols for sensitive modifications.[8] For base-labile modifications, consider alternatives to ammonium (B1175870) hydroxide, such as ethylenediamine (B42938) (EDA), but be aware of potential side reactions.[5] |
| Insufficient Deprotection Time/Temperature: The standard deprotection conditions may not be sufficient for complete removal of all protecting groups. | Increase the deprotection time or temperature as recommended for the specific protecting groups used.[9] | |
| Water Content in Reagents: High water content in reagents like TBAF can lead to incomplete removal of silyl (B83357) protecting groups.[5] | Use fresh, high-quality deprotection reagents with low water content, confirmed by Karl Fischer titration if possible.[5] | |
| Presence of Truncated Sequences (Shortmers) | Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step.[][10] | Ensure the capping solution (e.g., acetic anhydride) is fresh and active. Optimize the capping time to ensure all unreacted chains are blocked. |
| Failed Coupling: Low coupling efficiency in a particular cycle leads to a higher proportion of uncapped, unreacted chains that are subsequently capped in the next cycle.[] | Address the root cause of low coupling efficiency (see above). | |
| Side Reactions | Depurination: Loss of purine (B94841) bases (adenine and guanine) under acidic conditions during detritylation.[] | Use a milder deblocking agent or reduce the deblocking time.[3] |
| Modification of Nucleobases: Reactive groups on nucleobases can undergo unintended reactions during synthesis or deprotection.[5][] | Use appropriate base protecting groups for sensitive nucleosides.[] Optimize deprotection conditions to be as mild as possible.[5][8] | |
| Phosphorothioate (B77711) Stereoisomers: The standard sulfurization process is not stereoselective, resulting in a mixture of diastereoisomers.[11] | For applications requiring stereopure phosphorothioates, consider using stereospecific sulfurizing reagents or chiral phosphoramidite synthons.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with modified nucleoside phosphoramidites?
A1: Low coupling efficiency with modified nucleosides is often due to several factors. Steric hindrance from the modification or its protecting groups can slow down the reaction.[1] The quality of the phosphoramidite and other reagents is critical; degradation from moisture or improper storage significantly reduces efficiency.[1][2][5] Additionally, the choice of activator and its concentration are crucial, as a less reactive activator may not be sufficient for sterically hindered phosphoramidites.[1][3]
Q2: How can I minimize the formation of truncated sequences in my oligonucleotide synthesis?
A2: Minimizing truncated sequences, or "shortmers," requires ensuring high efficiency at each step of the synthesis cycle. Firstly, optimize the coupling step to achieve near-quantitative addition of each nucleoside. Secondly, the capping step is critical; it involves acetylating any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling reactions.[10][12] Using fresh and effective capping reagents is essential.
Q3: What are the key considerations for the deprotection of oligonucleotides containing sensitive modified nucleosides?
A3: The primary rule for deprotection is "First, Do No Harm".[8][9] It's crucial to review the chemical sensitivities of all components of the oligonucleotide, including the modified nucleosides, dyes, and linkers. Many modifications are sensitive to the harsh basic conditions of standard deprotection protocols (e.g., concentrated ammonium hydroxide).[7] Therefore, milder deprotection strategies are often necessary. This may involve using alternative bases like potassium carbonate or gaseous ammonia, or employing protecting groups that can be removed under non-nucleophilic conditions.[7]
Q4: Which analytical techniques are recommended for quality control of modified oligonucleotides?
A4: A combination of chromatographic and mass spectrometric techniques is essential for the quality control of modified oligonucleotides.[13][14][15] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC), is used to assess purity and quantify impurities like truncated or failure sequences.[13][14] Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), is crucial for confirming the molecular weight and sequence identity of the final product.[13]
Q5: How does the choice of activator impact the synthesis of modified oligonucleotides?
A5: The activator plays a pivotal role by converting the phosphoramidite into a reactive intermediate for coupling.[] For standard DNA synthesis, activators like tetrazole are common. However, for more sterically demanding modified nucleosides, stronger activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are often required to achieve high coupling efficiencies.[3][4] The choice of activator can significantly influence the reaction rate and the extent of any side reactions.[3]
Experimental Protocols
Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, typically a solution of 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[3][11] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by an activator (e.g., tetrazole, ETT, or DCI) and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][11] This reaction is typically carried out in anhydrous acetonitrile.
-
Capping: To prevent the elongation of chains that failed to couple, any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation. This is usually achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[10][12]
-
Oxidation: The newly formed phosphite (B83602) triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester.[3][10] This is commonly done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[3] For phosphorothioate synthesis, a sulfurizing agent is used instead of an oxidizing agent.[11]
These four steps are repeated for each monomer to be added to the sequence.[12]
Visualizations
Caption: Automated solid-phase synthesis cycle for modified oligonucleotides.
Caption: Logical workflow for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 3. alfachemic.com [alfachemic.com]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. twistbioscience.com [twistbioscience.com]
- 11. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. Analytical Strategies for Quality Control of Oligonucleotide Therapeutics [intertek.com]
Validation & Comparative
Validation of 2'-O-Methyl Uridine-d3 as a Quantitative Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2'-O-Methyl Uridine-d3 as a quantitative standard for mass spectrometry-based analysis of modified nucleosides. Its performance is objectively compared with alternative standards, supported by experimental data and detailed protocols. This document is intended to assist researchers in developing and validating robust analytical methods for the quantification of 2'-O-Methyl Uridine and other modified nucleosides in biological matrices.
Introduction to 2'-O-Methyl Uridine and the Need for a Reliable Standard
2'-O-methylation is a common post-transcriptional modification of RNA, occurring in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, plays a crucial role in RNA stability, structure, and function. Alterations in 2'-O-methylation patterns have been implicated in various physiological and pathological processes, making the accurate quantification of modified nucleosides like 2'-O-Methyl Uridine essential for research and drug development.
Isotope dilution mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small molecules, including modified nucleosides.[1][2][3] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass. This compound, a deuterium-labeled analog of 2'-O-Methyl Uridine, serves as an ideal internal standard for these applications.[4]
Performance Comparison of this compound
The validation of an analytical method using an internal standard involves assessing its performance based on several key parameters: linearity, accuracy, precision, and the limit of quantification (LOQ). The following tables summarize the typical performance characteristics of LC-MS/MS methods employing this compound as an internal standard for the quantification of 2'-O-Methyl Uridine. These values are representative of what is expected from a well-developed and validated method.
Table 1: Linearity of 2'-O-Methyl Uridine Quantification using this compound Internal Standard
| Parameter | Typical Performance | Description |
| Calibration Curve Range | 0.1 - 1000 ng/mL | The range over which the assay is linear. |
| Correlation Coefficient (r²) | ≥ 0.99 | A measure of how well the calibration points fit a linear regression. |
| Calibration Model | Linear, 1/x or 1/x² weighting | The mathematical model used to fit the calibration curve. |
Table 2: Accuracy and Precision for 2'-O-Methyl Uridine Quantification
| Analyte Concentration | Accuracy (% Recovery) | Precision (% RSD) |
| Low Quality Control (LQC) | 85 - 115% | ≤ 15% |
| Medium Quality Control (MQC) | 85 - 115% | ≤ 15% |
| High Quality Control (HQC) | 85 - 115% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 80 - 120% | ≤ 20% |
RSD: Relative Standard Deviation
Table 3: Comparison with Alternative Internal Standards
While this compound is a highly suitable internal standard, other stable isotope-labeled nucleosides can also be used. The choice of internal standard depends on the specific analytes being measured and the complexity of the sample matrix.
| Internal Standard | Analyte(s) | Advantages | Considerations |
| This compound | 2'-O-Methyl Uridine | Co-elutes with the analyte, similar ionization efficiency. | Specific for 2'-O-Methyl Uridine. |
| ¹³C,¹⁵N-labeled Uridine | Uridine and its modifications | Can be used for a broader range of uridine-based modifications. | May not perfectly co-elute with all modified forms. |
| ¹⁵N-labeled Nucleosides | Various nucleosides | Can be used for a panel of modified nucleosides. | Isotopic enrichment and potential for crosstalk should be evaluated. |
| Structurally Similar Analogs | Specific modified nucleosides | Commercially available for a wider range of modifications. | May have different chromatographic behavior and ionization efficiency. |
Experimental Protocols
The following is a generalized protocol for the validation of this compound as a quantitative standard for the analysis of 2'-O-Methyl Uridine in a biological matrix (e.g., cell lysate, plasma) by LC-MS/MS.
Sample Preparation (Enzymatic Hydrolysis)
-
RNA Isolation: Isolate total RNA from the biological sample using a suitable method (e.g., Trizol extraction, column-based purification).
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each RNA sample.
-
Enzymatic Digestion:
-
To the RNA sample, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Protein Precipitation/Filtration: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727). Centrifuge the samples and collect the supernatant. Alternatively, use a molecular weight cutoff filter to remove the enzymes.[2]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration is used to elute the nucleosides.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methyl Uridine: Monitor the transition from the protonated precursor ion [M+H]⁺ to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.
-
Data Analysis and Validation
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 2'-O-Methyl Uridine and a fixed concentration of this compound. Plot the peak area ratio against the analyte concentration to generate a calibration curve.
-
Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve by calculating the correlation coefficient (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates to determine the accuracy (% recovery) and precision (% RSD).
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 2'-O-Methyl Uridine.
Role of 2'-O-Methyl Uridine in Translation
Caption: Role of 2'-O-methylation of rRNA in regulating translation.
Role of 2'-O-Methylation in Pre-mRNA Splicing
Caption: Influence of 2'-O-methylation of snRNA on pre-mRNA splicing.
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of 2'-O-Methyl Uridine by isotope dilution mass spectrometry. Its chemical and physical properties closely mimic the endogenous analyte, ensuring accurate and precise quantification across a wide dynamic range. The provided experimental protocols and performance data serve as a valuable resource for researchers establishing and validating methods for modified nucleoside analysis. The diagrams illustrate the critical role of 2'-O-methylation in fundamental cellular processes, underscoring the importance of accurate quantification of these modifications.
References
The Gold Standard of Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive reference method. This guide provides an objective comparison of IDMS with other common analytical techniques, supported by experimental data, detailed protocols, and visual workflows to underscore its superior performance in demanding applications.
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] Considered a primary ratio method, its fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample.[1][2] This stable isotope-labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the exact amount of the analyte in the original sample can be calculated with exceptional accuracy, as the internal standard corrects for sample loss during preparation and analysis.[1][3] This intrinsic correction mechanism is what sets IDMS apart and establishes it as a "gold standard" in analytical chemistry.[4]
Comparative Performance Analysis
The exceptional accuracy and precision of IDMS, often implemented as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), make it a superior choice for a wide range of applications, from therapeutic drug monitoring to biomarker validation. The following tables summarize the quantitative performance of IDMS compared to other widely used analytical techniques.
Table 1: Comparison of Analytical Techniques for Small Molecule Quantification (e.g., Therapeutic Drug Monitoring)
| Feature | IDMS (LC-MS/MS) | HPLC-UV | Immunoassay |
| Precision (%CV) | < 5%[5] | < 1.5% | 5-15% |
| Accuracy (%Bias) | ± 5% | ± 5-10% | ± 15-20% |
| Limit of Quantification (LOQ) | pg/mL to ng/mL[5] | ng/mL to µg/mL | ng/mL to µg/mL |
| Specificity | Very High | Moderate to High | Variable (cross-reactivity) |
| Throughput | Moderate to High | High | High |
| Cost per Sample | Moderate | Low | Low to Moderate |
Table 2: Comparison of Analytical Techniques for Endogenous Biomarker Quantification (e.g., Steroid Hormones)
| Feature | IDMS (GC-MS) | LC-MS/MS | Immunoassay |
| Precision (%CV) | < 2%[4][6] | 2-8%[4][6] | 10-20% |
| Accuracy (%Bias) | < 1% deviation from reference | -9.6% to 0.4% deviation from reference[4] | -17.8% to 73.1% bias |
| Specificity | Very High | High | Low to Moderate |
| Sample Volume | Low to Moderate | Low to Moderate | Low |
| Instrumentation Cost | High | High | Moderate |
Logical and Experimental Workflows
To visually represent the principles and processes involved in IDMS, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow of Isotope Dilution Mass Spectrometry (IDMS).
Caption: Simplified mTOR signaling pathway with key proteins quantifiable by IDMS.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of a small molecule drug and a peptide using IDMS.
Protocol 1: Quantification of Tacrolimus (B1663567) in Whole Blood by LC-IDMS/MS
This protocol describes a method for the quantitative analysis of the immunosuppressant drug tacrolimus in human whole blood, a critical component of therapeutic drug monitoring for transplant patients.
1. Materials and Reagents:
-
Tacrolimus certified reference material
-
Tacrolimus-¹³C, D₂ isotopically labeled internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Zinc sulfate (B86663) solution (0.1 M in water)
-
Human whole blood (drug-free) for calibration standards and quality controls
2. Sample Preparation:
-
Pipette 50 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of protein precipitation solution (methanol containing the tacrolimus-¹³C, D₂ IS at a known concentration).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate tacrolimus from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tacrolimus: Monitor the transition of the ammonium (B1175870) adduct precursor ion to a specific product ion.
-
Tacrolimus-¹³C, D₂ IS: Monitor the corresponding transition for the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of a Synthetic Peptide in Human Plasma by LC-IDMS/MS
This protocol outlines a general procedure for the accurate quantification of a target peptide in a complex biological matrix like human plasma, which is essential for biomarker discovery and validation.
1. Materials and Reagents:
-
Synthetic target peptide of known purity.
-
Stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic peptide internal standard (IS) with the same amino acid sequence.
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Human plasma (peptide-free or characterized)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation:
-
Spike a known amount of the stable isotope-labeled peptide IS into 100 µL of plasma sample.
-
Allow the sample to equilibrate for 30 minutes at 4°C.
-
Perform protein precipitation by adding 300 µL of acetonitrile with 1% TFA.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the peptide fraction with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for the separation of the target peptide.
-
Mass Spectrometer: High-resolution mass spectrometer or a triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions (for triple quadrupole): Monitor specific precursor-to-product ion transitions for both the native peptide and the stable isotope-labeled IS.
4. Data Analysis:
-
Calculate the peak area ratio of the native peptide to the stable isotope-labeled IS.
-
Generate a calibration curve using plasma calibrators prepared in the same manner.
-
Determine the concentration of the target peptide in the unknown samples from the calibration curve.
Conclusion
Isotope Dilution Mass Spectrometry provides an unparalleled level of accuracy and precision for the quantification of a wide range of molecules, from small molecule drugs to large protein biomarkers.[1][2] Its inherent ability to correct for analytical variability makes it an indispensable tool in regulated environments such as drug development and clinical diagnostics. While other techniques may offer advantages in terms of cost or throughput for certain applications, IDMS remains the definitive method when the utmost confidence in quantitative data is required. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate and implement this gold-standard analytical technique.
References
- 1. medjpps.com [medjpps.com]
- 2. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. State-of-the-art of serum testosterone measurement by isotope dilution-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis: 2'-O-Methyl Uridine-d3 vs. 13C and 15N Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the physicochemical properties of the analyte, effectively compensating for variability during sample preparation, chromatography, and ionization.[1][2] This guide provides an objective comparison of deuterated (²H or D) internal standards, specifically 2'-O-Methyl Uridine-d3, with their carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled counterparts.
The primary distinction lies in the potential for chromatographic shifts and isotopic instability with deuterium-labeled standards, whereas ¹³C and ¹⁵N-labeled standards are generally regarded as more stable and less susceptible to these phenomena, albeit at a higher cost.[3][4]
Key Performance Differences: A Head-to-Head Comparison
The selection of an isotopic label can significantly impact assay performance. While direct comparative experimental data for 2'-O-Methyl Uridine with different labels is not always publicly available, the following tables summarize the well-documented performance differences observed for various analytes, which are directly applicable to the choice of an internal standard for 2'-O-Methyl Uridine.
Table 1: General Performance Characteristics of Isotopically Labeled Internal Standards
| Performance Parameter | This compound (Deuterated) | ¹³C or ¹⁵N Labeled 2'-O-Methyl Uridine | Key Insights |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2][4] | Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[5] | Perfect co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.[4] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if located at exchangeable positions.[4] | ¹³C and ¹⁵N labels are integrated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange.[4] | Isotopic instability can compromise the integrity of the standard and lead to inaccurate quantification.[4] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ionization suppression or enhancement between the analyte and the internal standard, compromising accuracy.[4][5] | Experiences the same matrix effects as the analyte due to identical elution, providing more effective normalization and higher accuracy.[4] | Inaccurate matrix effect correction is a significant source of error in bioanalytical methods.[5] |
| Accuracy & Precision | Can lead to reduced accuracy and precision. In some cases, errors as high as 40% have been reported due to imperfect retention time matching.[2] | Consistently provides higher accuracy and precision.[2][5] | For regulated bioanalysis, achieving the highest possible accuracy and precision is crucial. |
| Cost & Availability | Generally more readily available and less expensive to synthesize.[3] | Typically more expensive and may require custom synthesis.[3] | The higher cost of ¹³C or ¹⁵N standards must be weighed against the required level of data quality and confidence. |
Table 2: Exemplary Quantitative Performance Data (Based on Typical Observations)
The following table presents hypothetical yet representative validation data for a bioanalytical method for 2'-O-Methyl Uridine, illustrating the expected performance differences between a deuterated and a ¹³C-labeled internal standard.
| Validation Parameter | Method using this compound | Method using ¹³C-2'-O-Methyl Uridine |
| Accuracy (% Bias) | -8.5% to +7.2% | -2.1% to +1.8% |
| Precision (%CV) | ≤ 9.8% | ≤ 4.5% |
| Matrix Effect (% Difference) | Up to 15% | < 5% |
| Retention Time Shift (Analyte vs. IS) | 0.05 - 0.1 min | None |
Experimental Protocols
To empirically determine the optimal internal standard for a specific application, a comparative validation study is recommended. Below is a detailed methodology for such a study.
Protocol: Comparative Validation of Internal Standards for 2'-O-Methyl Uridine Quantification in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
2'-O-Methyl Uridine (analyte)
-
This compound (Internal Standard 1)
-
¹³C-2'-O-Methyl Uridine (Internal Standard 2)
-
Control human plasma (K₂EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
96-well protein precipitation plates
2. Stock and Working Solutions:
-
Prepare individual 1 mg/mL stock solutions of the analyte and both internal standards in methanol.
-
Prepare spiking solutions of the analyte in 50% methanol/water for calibration standards and quality control (QC) samples.
-
Prepare separate working internal standard solutions of this compound and ¹³C-2'-O-Methyl Uridine at 100 ng/mL in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma into the wells of a 96-well plate.
-
For calibration and QC samples, add 10 µL of the respective spiking solution. For blank samples, add 10 µL of 50% methanol/water.
-
Add 200 µL of the respective internal standard working solution (either -d3 or ¹³C) to all wells except the double blank.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
2'-O-Methyl Uridine: [M+H]⁺ → [Specific product ion]
-
This compound: [M+H]⁺ → [Specific product ion]
-
¹³C-2'-O-Methyl Uridine: [M+H]⁺ → [Specific product ion]
-
(Note: Specific MRM transitions need to be optimized for the instrument used.)
-
5. Validation Experiments:
-
Selectivity: Analyze six different lots of blank plasma to check for interferences.
-
Linearity: Prepare a calibration curve from 1 to 1000 ng/mL and assess linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on three separate days.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked plasma samples to post-extraction spiked samples.
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess the retention time difference.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
References
A Researcher's Guide to Cross-Validation of RNA Modification Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of RNA modifications is paramount to unraveling their roles in biological processes and disease. This guide provides an objective comparison of prevalent methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The epitranscriptome, the collection of chemical modifications on RNA, adds a critical layer of gene regulation beyond the genetic sequence. The precise quantification of these modifications is essential for understanding their dynamic nature and functional consequences. This guide delves into a comparative analysis of key technologies for RNA modification quantification, outlining their principles, experimental workflows, and performance characteristics.
Comparative Analysis of RNA Modification Quantification Methods
The choice of method for quantifying RNA modifications depends on several factors, including the specific modification of interest, the required resolution, the amount of starting material, and the desired level of quantification (relative versus absolute). Below is a summary of the most widely used techniques.
| Method | Principle | Resolution | Quantification | Advantages | Limitations |
| MeRIP-seq/m6A-seq | Antibody-based enrichment of RNA fragments containing the modification of interest, followed by high-throughput sequencing. | ~100-200 nucleotides[1] | Relative | High throughput; well-established protocols. | Low resolution; potential antibody cross-reactivity; provides relative quantification.[2][3] |
| miCLIP-seq | UV cross-linking of a specific antibody to the RNA modification, inducing mutations or truncations during reverse transcription for single-nucleotide identification.[1][4] | Single nucleotide | Semi-quantitative | High resolution; can distinguish between m6A and m6Am.[1] | Dependent on antibody specificity; can be technically challenging; radioactive labeling is often used.[5] |
| GLORI | Chemical-based conversion of unmethylated adenosines, allowing for the direct detection of m6A sites at single-base resolution through sequencing.[6] | Single nucleotide | Absolute (stoichiometric) | Antibody-independent; provides absolute quantification; high sensitivity and robustness.[6] | Requires specific chemical treatment steps. |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where modifications cause characteristic changes in the electrical current, allowing for their direct detection. | Single nucleotide | Stoichiometric | Direct detection without reverse transcription or amplification; provides information on multiple modifications simultaneously; long reads can identify modification patterns across full-length transcripts.[7][8] | Higher error rates compared to short-read sequencing; data analysis for modification detection is an active area of development.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and identification of modified nucleosides based on their mass-to-charge ratio after RNA hydrolysis.[10][11][12] | Not applicable (global quantification) | Absolute | Gold standard for absolute quantification of total modification levels; can detect a wide range of known and unknown modifications.[12][13] | Does not provide sequence context; requires specialized equipment and expertise.[2][13] |
Quantitative Performance Comparison
Several studies have benchmarked the performance of different RNA modification quantification methods. The following table summarizes key performance metrics.
| Method | Sensitivity | Specificity | Accuracy | Key Findings from Benchmarking Studies |
| MeRIP-seq | Moderate | Moderate | Moderate | Performance is highly dependent on the antibody used and the peak-calling algorithm. Overlaps with higher-confidence methods like GLORI can be variable.[14] |
| miCLIP-seq | High | High | High | Offers high-resolution maps of m6A. The precision of mutation signatures is key to its accuracy.[3] |
| GLORI | High | High | High | Shows strong concordance with Nanopore DRS at high-stoichiometry sites and is considered a robust orthogonal method for validation.[15][16] |
| Nanopore DRS | High | Moderate-High | High | Performance is dependent on the basecalling and modification detection algorithms used. Stringent filtering is necessary to reduce false positives. Shows good agreement with GLORI for high-stoichiometry m6A sites.[15][16][17][18] |
| LC-MS/MS | High | High | High | Provides highly accurate and precise absolute quantification of nucleosides.[10][11][19] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are outlines of the experimental workflows for the discussed quantification methods.
MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing) Workflow
This method relies on the enrichment of RNA fragments containing a specific modification using an antibody.
Detailed Experimental Protocol for MeRIP-seq:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues and purify mRNA. Fragment the mRNA to a size of approximately 100-200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A). A portion of the fragmented RNA is set aside as an input control without antibody incubation.
-
Enrichment: Use antibody-coupled magnetic beads to capture the antibody-RNA complexes, thereby enriching for modified RNA fragments.
-
Elution and Library Preparation: Elute the enriched RNA from the beads. Construct cDNA libraries from both the enriched (IP) and input samples.
-
Sequencing and Data Analysis: Perform high-throughput sequencing of the cDNA libraries. Align the sequencing reads to a reference genome/transcriptome and use peak-calling algorithms to identify enriched regions, which correspond to the locations of the RNA modification.[20][21]
miCLIP-seq (m6A individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation) Workflow
This technique achieves single-nucleotide resolution by identifying mutation signatures induced by UV cross-linking.
Detailed Experimental Protocol for miCLIP-seq:
-
Cross-linking and Immunoprecipitation: Fragment the RNA and incubate with an anti-m6A antibody. UV-crosslink the antibody to the RNA at the modification site. Immunoprecipitate the RNA-protein complexes.[4][22]
-
Library Preparation: Ligate a 3' adapter to the RNA fragments and radioactively label the 5' end. Separate the complexes by SDS-PAGE and transfer to a membrane. Digest the antibody with proteinase K, leaving a small peptide cross-linked to the RNA.[22]
-
Reverse Transcription and Sequencing: Perform reverse transcription, during which the cross-linked peptide causes either termination or misincorporation of nucleotides, creating a signature mutation. Circularize the resulting cDNA, linearize, and amplify by PCR. Perform high-throughput sequencing.[4][22]
-
Data Analysis: Align the sequencing reads and analyze the patterns of mutations and truncations to identify the precise location of the m6A modification at single-nucleotide resolution.[1]
GLORI (Glyoxal and Nitrite-based m6A Sequencing) Workflow
GLORI is an antibody-free method that relies on chemical conversion to identify m6A sites.
Detailed Experimental Protocol for GLORI:
-
RNA Preparation: Isolate and fragment the RNA.
-
Chemical Treatment: Treat the RNA with glyoxal to protect guanosine (B1672433) residues. Then, treat with nitrite, which deaminates unmethylated adenosine (B11128) to inosine (B1671953), while m6A remains intact.[6]
-
Library Preparation and Sequencing: Construct a cDNA library. During reverse transcription, inosine is read as guanosine. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads and identify A-to-G transitions. The absence of an A-to-G change at an adenosine position in the context of surrounding converted adenosines indicates the presence of m6A. The frequency of A versus G at a given site provides the stoichiometry of the modification.[6][23]
Nanopore Direct RNA Sequencing Workflow
This technique enables the direct detection of RNA modifications on native RNA molecules.
Detailed Experimental Protocol for Nanopore Direct RNA Sequencing:
-
RNA Preparation: Isolate high-quality total RNA or poly(A)-selected RNA. For non-polyadenylated RNAs, an optional poly(A) tailing step can be performed.[7][24][25]
-
Library Preparation: Ligate a reverse transcription adapter and then a sequencing adapter to the RNA molecules.[8]
-
Sequencing: Load the prepared library onto a Nanopore flow cell and begin sequencing. As each RNA molecule passes through a nanopore, the characteristic disruption in the electrical current is recorded.[7]
-
Data Analysis: The raw signal data is basecalled to determine the nucleotide sequence. Specialized algorithms are then used to analyze deviations in the raw signal compared to an unmodified baseline to detect the presence and stoichiometry of various RNA modifications.[9][18]
LC-MS/MS (Liquid Chromatography-Mass Spectrometry) Workflow
LC-MS/MS is the gold standard for the absolute quantification of the total amount of a specific RNA modification.
Detailed Experimental Protocol for LC-MS/MS:
-
Sample Preparation: Isolate RNA and enzymatically digest it into individual nucleosides.[10][11][13]
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography. The separated nucleosides are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the ions and generate a characteristic fragmentation pattern for unambiguous identification.[11][12][19]
-
Quantification: Generate a standard curve using known amounts of purified modified and unmodified nucleosides. The absolute quantity of each modified nucleoside in the sample is determined by comparing its signal intensity to the standard curve.[10][19]
Signaling Pathways and Functional Relationships
The quantification of RNA modifications is crucial for understanding their role in regulating cellular signaling and function.
The m6A RNA Modification Pathway
N6-methyladenosine (m6A) is a dynamic modification regulated by a complex interplay of "writer," "eraser," and "reader" proteins that influence mRNA fate.
The m6A modification is installed by a "writer" complex (e.g., METTL3/14) and can be removed by "erasers" (e.g., FTO, ALKBH5).[26] "Reader" proteins (e.g., YTHDF1/2/3, IGF2BP1/2/3) recognize m6A and mediate its downstream effects, such as promoting translation, initiating mRNA decay, or enhancing mRNA stability.[26][27]
The Role of Pseudouridine (B1679824) in Translation
Pseudouridine (Ψ), the most abundant RNA modification, can influence mRNA stability and translation by altering codon-anticodon interactions and ribosome dynamics.
The isomerization of uridine to pseudouridine is catalyzed by pseudouridine synthases (PUS).[28][29] The presence of pseudouridine in an mRNA transcript can enhance its stability.[30] During translation, pseudouridine can affect codon recognition, potentially leading to altered translation fidelity and efficiency, and in some cases, ribosome stalling.[30][31][32]
Conclusion
The field of epitranscriptomics is rapidly evolving, with a growing arsenal (B13267) of techniques for the quantification of RNA modifications. The choice of method should be carefully considered based on the specific research question, available resources, and the desired level of resolution and quantification. Cross-validation of findings using orthogonal methods, such as validating sequencing-based results with mass spectrometry, is highly recommended to ensure the accuracy and reliability of the data. This guide provides a framework for navigating the complexities of RNA modification analysis, empowering researchers to make informed decisions and advance our understanding of this critical layer of gene regulation.
References
- 1. miCLIP-seq Services - CD Genomics [cd-genomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Three Methods Comparison: GLORI-seq, miCLIP and Mazter-seq - CD Genomics [cd-genomics.com]
- 4. miCLIP-seq - Profacgen [profacgen.com]
- 5. miCLIP-m6A [illumina.com]
- 6. GLORI for absolute quantification of transcriptome-wide m6A at single-base resolution | Springer Nature Experiments [experiments.springernature.com]
- 7. manuals.plus [manuals.plus]
- 8. nanoporetech.com [nanoporetech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Benchmarking of computational methods for m6A profiling with Nanopore direct RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transcriptome-wide mapping of m6A and m6Am at single-nucleotide resolution using miCLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GLORI-seq Optimization: Five Key Technical Steps Involved - CD Genomics [cd-genomics.com]
- 24. neurobiology.dev [neurobiology.dev]
- 25. Nanopore Direct RNA Sequencing Protocol - CD Genomics [cd-genomics.com]
- 26. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 27. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Control of protein synthesis through mRNA pseudouridylation by dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijeab.com [ijeab.com]
- 32. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthetic 2'-O-Methyl Uridine-d3
For researchers, scientists, and drug development professionals utilizing synthetic 2'-O-Methyl Uridine-d3, ensuring its chemical and isotopic purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Introduction to this compound and Its Alternatives
This compound is a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methyluridine. The incorporation of deuterium (B1214612) at the 2'-O-methyl position makes it a valuable internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic analyses of therapeutic oligonucleotides. Its structural similarity to the endogenous molecule allows it to mimic the behavior of the analyte of interest during sample preparation and analysis, while its distinct mass facilitates its differentiation and quantification.
Alternatives to this compound as an internal standard include other isotopically labeled versions of 2'-O-Methyluridine (e.g., ¹³C, ¹⁵N labeled) or structurally similar molecules. The choice of an internal standard depends on the specific analytical method and the matrix being analyzed. However, stable isotope-labeled internal standards like this compound are generally preferred due to their ability to co-elute with the analyte in chromatographic separations, thus minimizing matrix effects.
Purity Assessment: A Multi-faceted Approach
A thorough assessment of the purity of synthetic this compound involves the evaluation of both its chemical purity (the presence of contaminants other than the intended molecule) and its isotopic purity (the extent of deuterium incorporation). A combination of analytical techniques is typically employed to obtain a comprehensive purity profile.
Data Presentation: Purity Specifications and Typical Impurities
High-quality synthetic this compound is expected to meet stringent purity specifications. Below is a table summarizing the typical purity profile and potential impurities.
| Parameter | Specification | Typical Impurities |
| Chemical Purity (HPLC) | ≥ 98% | Uridine (unreacted starting material), 3'-O-Methyl Uridine (isomeric impurity), N3-Methyluridine (side-product), other process-related impurities. |
| Isotopic Purity (MS) | ≥ 98 atom % D | Unlabeled (d0) 2'-O-Methyl Uridine, partially deuterated (d1, d2) species. |
| Identity (¹H NMR, MS) | Conforms to structure | No significant signals from unexpected impurities. Correct mass-to-charge ratio observed. |
| Water Content (Karl Fischer) | ≤ 2.0% | Residual water from synthesis and purification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for modified nucleosides and deuterated compounds.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound and to identify and quantify any non-deuterated impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Water/Acetonitrile (95:5, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the identity and structural integrity of this compound and to detect any structural isomers or major impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The ¹H NMR spectrum should show the absence of a singlet corresponding to the 2'-O-methyl protons (around 3.4 ppm). The other proton signals should be consistent with the structure of uridine. The ¹³C NMR spectrum should show a signal for the deuterated methyl carbon, which will be a triplet with a significantly lower intensity compared to a protonated carbon.
Mass Spectrometry (MS) for Isotopic Purity
Objective: To determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol/water).
-
MS Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peak for this compound ([M+H]⁺ or [M-H]⁻).
-
Determine the relative intensities of the isotopic peaks corresponding to the d0, d1, d2, and d3 species.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the purity of this compound.
Caption: Workflow for Purity Assessment of this compound.
Caption: Logical Relationship of Purity Assessment Components.
Conclusion
A comprehensive evaluation of the purity of synthetic this compound is critical for its effective use in research and development. By employing a combination of HPLC, NMR, and mass spectrometry, researchers can confidently verify the chemical purity, structural integrity, and isotopic enrichment of this important analytical standard. The detailed protocols and comparative data presented in this guide serve as a valuable resource for ensuring the quality and reliability of experimental outcomes.
Navigating the Epitranscriptome: An Inter-Laboratory Comparison of Modified RNA Quantification
A guide for researchers, scientists, and drug development professionals on the current landscape of modified RNA analysis, focusing on the reproducibility and comparability of leading methodologies.
The burgeoning field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications on RNA molecules. The accurate quantification of these modifications is paramount for understanding their biological roles and for the development of novel therapeutics. This guide provides an objective comparison of key methodologies for modified RNA quantification, supported by inter-laboratory experimental data, to aid researchers in selecting the most appropriate techniques for their studies.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for the precise and accurate detection and quantification of modified ribonucleosides.[1][2][3][4] Its strength lies in the direct measurement of the mass-to-charge ratio of individual nucleosides, allowing for unambiguous identification and quantification.[5]
A significant multi-laboratory study provides a robust assessment of the reproducibility of LC-MS/MS for epitranscriptome analysis.[1][2][4] In this round-robin test, three independent laboratories analyzed the same total RNA samples, comparing their protocols for sample shipment, RNA hydrolysis, LC-MS/MS analysis, and data processing.[1][2][4]
Key Findings from the Inter-Laboratory Comparison of LC-MS/MS:
The study demonstrated strong agreement among the participating laboratories, establishing a foundation for standardized and reliable quantification of RNA modifications across different research settings.[1][2]
| Parameter | Result | Interpretation |
| Consistently Detected Modifications | 17 | A core set of RNA modifications can be reliably quantified across different labs using standardized protocols. |
| Conditionally Detected Modifications | 7 | Quantification of these modifications is sensitive to experimental conditions, reagent quality, and ribonucleoside stability, highlighting the need for stringent protocol adherence.[1][2] |
| Coefficient of Variation (CV) for Relative Quantification | 20% | Demonstrates good precision for determining the relative abundance of a modified nucleoside compared to its unmodified counterpart.[1][2] |
| Coefficient of Variation (CV) for Absolute Quantification | 10% | Indicates high precision for determining the absolute amount of a modified nucleoside in a sample.[1][2] |
This inter-laboratory comparison underscores the robustness of LC-MS/MS for modified RNA quantification when harmonized protocols are employed.[1][2]
Alternative Approaches: A Comparative Overview
While LC-MS/MS provides the highest accuracy for quantification, other methods offer unique advantages, particularly in providing sequence context for modifications. Two complementary platforms that have proven valuable are mass spectrometry (MS) and next-generation sequencing (NGS).[5][6]
| Method | Principle | Strengths | Limitations |
| RNA Sequencing (RNA-Seq) based methods (e.g., MeRIP-seq, DART-Seq) | Immunoprecipitation of modified RNA fragments followed by high-throughput sequencing.[5][7] | Provides transcriptome-wide mapping of modification sites (positional information).[5] | Indirect quantification; antibody specificity can be a concern, leading to potential false positives.[8] PCR amplification can lead to the loss of modification information.[5] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where modifications cause detectable changes in the ionic current.[5][9] | Provides long reads and positional information of modifications without the need for amplification.[5] | Lower accuracy for identifying and quantifying some modifications compared to LC-MS/MS. The impact of modifications on the signal is an active area of research.[5] |
Experimental Protocols: A Closer Look at LC-MS/MS
The following provides a generalized, detailed methodology for the quantification of modified ribonucleosides using LC-MS/MS, based on the protocols from the inter-laboratory comparison study.[1][3][4]
RNA Isolation and Preparation
-
Starting Material: Total RNA is extracted from cells or tissues using commercially available kits.[3]
-
Quality Control: The quantity and purity of the extracted RNA are assessed using spectrophotometry (A260/A280 and A260/A230 ratios).[10]
Enzymatic Hydrolysis
-
Objective: To digest the RNA into its constituent nucleosides.[5]
-
Procedure: A specific amount of total RNA is incubated with a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase) to ensure complete digestion to single nucleosides.[11]
Liquid Chromatography Separation
-
Principle: The resulting nucleoside mixture is separated based on their physicochemical properties using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Instrumentation: A high-performance liquid chromatography system is used to inject the sample onto a C18 column. A gradient of solvents is applied to elute the nucleosides at different retention times.
Mass Spectrometry Detection and Quantification
-
Principle: The separated nucleosides are introduced into a tandem mass spectrometer (MS/MS). The instrument ionizes the nucleosides and separates them based on their mass-to-charge ratio. Specific parent-daughter ion transitions are monitored for each modified and unmodified nucleoside for accurate quantification.[5]
-
Instrumentation: A triple quadrupole (QQQ) mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.[3]
-
Data Analysis: The area under the curve for the chromatographic peak of each nucleoside is integrated. Quantification is achieved by comparing the signal of the modified nucleoside to that of its corresponding unmodified counterpart or by using a standard curve generated from known amounts of purified nucleoside standards.[12]
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key steps in modified RNA quantification.
Caption: Workflow for LC-MS/MS-based quantification of modified RNA.
Caption: Comparison of primary outputs from different quantification methods.
References
- 1. Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of RNA and Its Modifications | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative mapping of the mammalian epitranscriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 11. RNA Modifications [labome.com]
- 12. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of 2'-O-Methylation on RNA Structure and Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of RNA modifications is paramount for the design of effective and stable RNA-based therapeutics. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and consequential. This guide provides a comprehensive comparison of 2'-O-methylated RNA with its unmodified counterpart and other modifications, supported by experimental data and detailed protocols.
Structural and Stability Enhancements of 2'-O-Methylation
The 2'-O-methylation modification plays a crucial role in fine-tuning the biophysical properties of RNA, leading to significant increases in both structural rigidity and stability against degradation.[1] This modification locks the ribose sugar in a C3'-endo conformation, which is the favored pucker for nucleotides within an A-form helix, the canonical structure for RNA duplexes.[2][3] This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, thereby enhancing thermodynamic stability.[2]
From a stability perspective, the 2'-O-methyl group provides a steric shield, protecting the adjacent phosphodiester bond from nuclease-mediated hydrolysis.[1][4] This increased resistance to both endo- and exonucleases is a critical attribute for the development of RNA therapeutics, which are often susceptible to rapid degradation in biological fluids.[5][6]
Quantitative Comparison of RNA Modifications
To illustrate the impact of 2'-O-methylation, the following tables summarize key quantitative data from various studies, comparing its effects on thermal stability and nuclease resistance against unmodified RNA and other common modifications like 2'-fluoro substitutions.
Thermal Stability of RNA Duplexes
The thermal melting temperature (Tm), the temperature at which half of the duplex RNA dissociates, is a direct measure of its thermodynamic stability. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) further elucidate the energetic contributions to this stability.
| RNA Duplex Composition | Modification | ΔTm (°C) per modification | ΔG° (kcal/mol) at 37°C | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| RNA/RNA | Unmodified | - | Varies with sequence | Varies with sequence | Varies with sequence | [2] |
| 2'-O-Me-RNA/RNA | 2'-O-Methyl | +0.5 to +1.5 | ~ -0.2 to -0.5 per modification | More Favorable | Less Favorable | [2][7] |
| 2'-F-RNA/RNA | 2'-Fluoro | ~ +1.8 | More Favorable than 2'-O-Me | More Favorable | Similar to Unmodified | [8][9] |
Note: The thermodynamic values are highly dependent on the specific RNA sequence, buffer conditions, and the number and position of modifications. The values presented here are general trends observed in published studies.
Nuclease Resistance
The stability of RNA against enzymatic degradation is often assessed by measuring its half-life in the presence of nucleases, such as those found in serum.
| Oligonucleotide Type | Modification | Nuclease Source | Half-life / Degradation | Reference |
| Unmodified RNA | None | Serum / Cell Culture | Rapid degradation (minutes) | [5][10] |
| 2'-O-Me-RNA | 2'-O-Methyl | Serum / Cell Culture | Significantly increased resistance (hours) | [6][10] |
| Phosphorothioate RNA | Phosphorothioate | Serum / Cell Culture | Highly resistant to exonucleases | [5][6] |
| 2'-F-RNA | 2'-Fluoro | Serum / Cell Culture | Increased nuclease stability | [8][9] |
Note: Direct comparative studies with standardized half-life values are limited. The information above reflects the general consensus from multiple sources on the relative stability conferred by each modification.
Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for key experimental techniques are provided below.
UV Thermal Denaturation Assay
This method is used to determine the melting temperature (Tm) of RNA duplexes.
Protocol:
-
Sample Preparation:
-
Dissolve the RNA oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the complementary strands by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare samples at a known concentration (e.g., 1-5 µM).
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
-
Measurement:
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The Tm is the temperature at the midpoint of the transition in the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve using van't Hoff analysis.
-
Nuclease Degradation Assay
This assay evaluates the stability of RNA oligonucleotides in the presence of nucleases.
Protocol:
-
Sample Preparation:
-
Prepare the modified and unmodified RNA oligonucleotides at a specific concentration in a suitable buffer.
-
The RNA can be 5'-end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.
-
-
Reaction Setup:
-
Incubate the RNA oligonucleotides with a source of nucleases (e.g., fetal bovine serum, cell lysate, or a purified nuclease like RNase A) at 37°C.
-
Collect aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Stop the reaction by adding a denaturing loading buffer.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA bands using autoradiography or fluorescence imaging.
-
Quantify the amount of intact RNA at each time point to determine the rate of degradation and the half-life.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of RNA.
Protocol:
-
Sample Preparation:
-
Prepare the RNA samples in a low-salt buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate, 100 mM NaCl).
-
The RNA concentration should be in the range of 5-10 µM.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Measurement:
-
Record the CD spectrum in the far-UV region (typically 190-320 nm) at a controlled temperature.
-
-
Data Analysis:
-
The CD spectrum of A-form RNA, characteristic of double-stranded RNA, typically shows a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover at approximately 240 nm.[11][12]
-
Compare the spectra of modified and unmodified RNA to assess any conformational changes. An increase in the intensity of the positive peak is often indicative of a more stable A-form helix.[11]
-
Visualizing the Impact of 2'-O-Methylation
The following diagrams, generated using Graphviz, illustrate the structural consequences of 2'-O-methylation and the workflow for its analysis.
Conclusion
2'-O-methylation is a powerful modification for enhancing the structural stability and nuclease resistance of RNA. The preference for the C3'-endo sugar pucker conformation contributes to a more stable A-form helix, leading to increased thermal stability. Furthermore, the methyl group provides a chemical shield against enzymatic degradation. These properties make 2'-O-methylation a highly attractive modification for the development of RNA-based therapeutics, including antisense oligonucleotides and siRNAs, where in vivo stability is a critical determinant of efficacy. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to harness the benefits of 2'-O-methylation in their work.
References
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Visualizing the Role of 2’-OH rRNA Methylations in the Human Ribosome Structure [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Investigation of RNA Methylations with Biophysical Approaches in a Cervical Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated vs. Non-Deuterated Standards in NMR
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy is a critical decision that directly impacts data accuracy and reliability. An internal standard is essential for correcting variations in sample preparation, instrument performance, and other experimental parameters.[1] The two primary options, deuterated and non-deuterated standards, offer distinct advantages and disadvantages. This guide provides an objective comparison, supported by experimental data and protocols, to inform the selection process for quantitative NMR (qNMR) applications.
Core Comparison: The Signal Overlap Dilemma
The fundamental difference between using a deuterated versus a non-deuterated internal standard lies in the potential for signal overlap. In ¹H NMR, the signal intensity is directly proportional to the number of nuclei, making it a powerful quantitative tool.[2][3] However, the accuracy of quantification hinges on the ability to accurately integrate the signals of the analyte and the standard, free from interference.
Deuterated Internal Standards are isotopic analogues of the analyte where one or more hydrogen (¹H) atoms are replaced with deuterium (B1214612) (²H). Since deuterium resonates at a completely different frequency from protons, its signals do not appear in the ¹H NMR spectrum.[4][5] This effectively renders the standard "invisible" in the proton spectrum, eliminating the risk of signal overlap.[2][5] This is the single most significant advantage of using a deuterated standard.[2]
Non-Deuterated Internal Standards are structurally different compounds of high purity with known concentrations.[6] Their utility depends on having NMR signals in a clear region of the spectrum, away from any analyte signals.[3][7][8] While cost-effective and widely available, they carry the inherent risk of signal overlap, especially with complex analytes or mixtures, which can severely compromise the accuracy of quantification.[3][9]
Performance Data: A Quantitative Look
The choice of standard can significantly affect integration accuracy and precision. The following table summarizes performance metrics based on a common scenario in qNMR where a non-deuterated standard exhibits signal overlap with the analyte.
| Performance Metric | Non-Deuterated Standard (e.g., Maleic Acid) | Deuterated Standard (Analyte Analogue) | Justification |
| Integration Accuracy | Potentially low; Prone to bias | High | A case study showed that switching from a standard with peak overlap (maleic acid) to one without (DSS) improved integration accuracy by 32%.[7] Deuterated standards inherently avoid overlap. |
| Precision (RSD %) | High (>5%) | Low (<1.5%) | The same study demonstrated a reduction in the Relative Standard Deviation (RSD) from 5.2% to 1.1% by eliminating signal overlap.[7] |
| Signal Overlap Risk | High | Very Low | The primary reason for using deuterated standards is to remove signals from the ¹H spectrum, thus preventing interference with analyte peaks.[2][5][10] |
| Cost & Availability | Low & High | High & Lower | Deuterated compounds are generally more expensive and less readily available than common non-deuterated chemical standards.[9][11] |
| Considerations | Requires careful selection to find a "clean" spectral window; may not be possible for complex analytes.[3] | Must account for any residual, non-deuterated proton signals in the standard for highly accurate work.[2] |
Key Decision Workflow
Choosing the appropriate standard is a critical step in planning a qNMR experiment. The following decision workflow can guide researchers to the optimal choice based on key experimental variables.
Caption: Decision workflow for selecting an NMR internal standard.
Experimental Protocols
Accurate and reproducible qNMR results depend on a meticulously executed experimental protocol.[7]
General Protocol for qNMR using an Internal Standard
This protocol outlines the critical steps for performing quantitative NMR.
-
Selection of Internal Standard:
-
For Non-Deuterated: Choose a standard with simple signals (preferably a singlet) in a region of the spectrum devoid of any analyte or impurity signals.[6][8] It must be highly soluble in the chosen deuterated solvent and chemically inert with the analyte.[3][6][7]
-
For Deuterated: Select a deuterated analogue of the analyte. Verify its chemical purity and isotopic enrichment.
-
-
Sample Preparation:
-
Use a calibrated analytical microbalance to accurately weigh the analyte and the internal standard (to at least 0.01 mg).[7][12]
-
Dissolve both the analyte and standard in the same high-purity deuterated solvent within the NMR tube. Ensure complete dissolution.
-
A molar ratio between the standard and analyte of approximately 1:1 is often recommended to optimize integration.[7]
-
-
NMR Acquisition:
-
To ensure all signals are fully relaxed and quantifiable, set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard).[6] This is often between 20-60 seconds.[7]
-
Use a 90° pulse angle for maximum signal excitation.[7]
-
Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[6]
-
Maintain stable temperature control throughout the experiment.[7]
-
-
Data Processing:
-
Apply appropriate zero-filling and a gentle line-broadening function (e.g., LB = 0.3 Hz) to improve signal shape and integration precision.[6]
-
Carefully perform manual phasing and baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[6]
-
Integrate the selected, well-resolved signal(s) of the analyte and the internal standard.
-
-
Calculation:
-
Calculate the purity or concentration of the analyte using the following formula[6]: Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = Analyte
-
cal = Internal Standard (Calibrant)
-
-
Caption: Standardized workflow for quantitative NMR (qNMR).
Visualizing the Core Problem: Signal Overlap
The diagram below illustrates why deuterated standards are often preferred. A non-deuterated standard, even if carefully chosen, can have signals that partially or fully overlap with analyte signals, making accurate integration impossible. A deuterated standard, being "invisible" in the ¹H spectrum, completely avoids this issue.
Caption: Conceptual spectra showing signal overlap vs. resolution.
Conclusion and Recommendations
Both deuterated and non-deuterated standards have a place in quantitative NMR. The choice depends on a balance between the required level of accuracy, the complexity of the analyte, and budget constraints.
-
Non-Deuterated Standards are a practical and cost-effective choice for simple analytes where a region of the spectrum is clearly unoccupied, allowing for the use of a standard like DSS, maleic acid, or 1,4-dinitrobenzene.[3] However, their use requires rigorous preliminary checks to rule out any potential signal overlap.
-
Deuterated Standards are the superior choice for ensuring the highest accuracy and reliability, especially in complex matrices, for intricate molecules, or in regulated environments such as pharmaceutical development. By eliminating the primary source of quantification error—signal overlap—they provide more robust and defensible data.[1][2]
For drug development professionals and researchers working on high-value projects where accuracy is paramount, the investment in a deuterated internal standard is strongly recommended as it mitigates significant analytical risk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
- 11. synmr.in [synmr.in]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Proper Disposal of 2'-O-Methyl Uridine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2'-O-Methyl Uridine-d3, a deuterated form of 2'-O-Methyluridine. While 2'-O-Methyluridine is not classified as a hazardous substance under the OSHA 2012 Hazard Communication Standard, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and to comply with local and institutional regulations.[1][2]
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although not classified as hazardous, 2'-O-Methyluridine may cause skin and eye irritation, as well as respiratory tract irritation.[3] Disposal activities should be conducted in a well-ventilated area, and the formation of dust should be minimized.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that while the pure substance is not federally regulated as hazardous waste, institutional and local policies may have specific requirements. The following protocol provides a general framework for its proper disposal.
1. Waste Identification and Classification:
-
Initial Assessment: Confirm that the waste is solely this compound and is not mixed with any hazardous solvents or other regulated chemicals. If the material is contaminated, it must be treated as hazardous waste.
-
Consult Safety Data Sheet (SDS): The SDS for the non-deuterated form, 2'-O-Methyluridine, indicates it is not a hazardous material.[1][4] The deuterated form, containing a stable isotope of hydrogen, is not radioactive and is therefore treated similarly from a chemical hazard perspective.
2. Waste Collection and Containment:
-
For Solid Waste: Carefully sweep the solid this compound into a designated, chemically compatible container.[1][4] The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". Include the date of disposal and the quantity. Proper labeling is crucial for safe handling and transport.
-
Avoid Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Storage and Segregation:
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central waste storage facility, as directed by your institution's policy.
-
Segregation: Although not highly reactive, it is good practice to store it separately from strong oxidizing agents.[1][4]
4. Final Disposal Route:
-
Institutional Procedures: The final disposal route is determined by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific guidance.
-
Non-Hazardous Waste Stream: In many cases, uncontaminated this compound can be disposed of as non-hazardous laboratory waste. This may involve collection by the institution's waste management service for incineration or landfilling in accordance with local regulations.
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain.
-
Do NOT dispose of this compound in the regular trash unless explicitly approved by your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
